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3-(1H-1,2,4-Triazol-1-yl)propan-1-ol

Cat. No.: B1622901
CAS No.: 84497-70-1
M. Wt: 127.14 g/mol
InChI Key: IFIXOVUEWNCJED-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazole-Containing Compounds in Modern Chemistry

The 1,2,4-triazole (B32235) nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. imist.ma This structural feature is a cornerstone in the development of a wide array of therapeutic agents due to its diverse pharmacological activities. imist.majaper.in Compounds incorporating the 1,2,4-triazole scaffold have demonstrated a broad spectrum of biological effects, including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. imist.maresearchgate.net

The metabolic stability of the triazole ring and its capacity to act as both a hydrogen bond donor and acceptor contribute to its prevalence in medicinal chemistry. researchgate.net This allows for favorable interactions with biological targets. A number of successful drugs, such as the antifungal agents Fluconazole (B54011) and Itraconazole (B105839), and the antiviral drug Ribavirin, feature the 1,2,4-triazole core, highlighting its importance in pharmaceutical development. japer.inresearchgate.net Beyond medicine, 1,2,4-triazole derivatives also find applications in agrochemicals and materials science. japer.inijprajournal.com

Overview of Propanol (B110389) Scaffolds in Organic Synthesis and Medicinal Chemistry

In drug design, the propanol scaffold can serve to connect different pharmacophoric groups, optimizing their orientation for interaction with a biological target. nih.gov For instance, eugenol, a phenylpropanoid, and its derivatives, which contain a propanol-related backbone, have shown a range of biological activities. researchgate.net The adaptability of the propanol scaffold allows for the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs. nih.gov

Rationale for Investigating 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol Derivatives

The investigation into derivatives of this compound is driven by the synergistic potential of combining the proven biological activity of the 1,2,4-triazole ring with the versatile propanol linker. This scaffold serves as an intermediate in the synthesis of more complex molecules, such as triazole antifungal agents. google.com By modifying the propanol hydroxyl group or by introducing substituents onto the triazole ring, researchers can systematically explore the structure-activity relationships of these compounds.

For example, derivatives of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols have been designed and synthesized as analogues of fluconazole, showing promising antifungal activities. researchgate.net Furthermore, N-propananilide derivatives bearing a 1,2,4-triazole ring, synthesized from this compound precursors, have been evaluated for their neuroprotective potential. turkjps.orgnih.gov These studies underscore the value of the this compound scaffold as a platform for the development of new bioactive compounds.

Detailed Research Findings

The synthesis of this compound and its derivatives has been approached through various synthetic routes. One common method involves the reaction of 1,2,4-triazole with a suitable three-carbon synthon containing a protected or masked hydroxyl group, followed by deprotection. For instance, the reaction of the sodium salt of 1,2,4-triazole with a halo-propanol derivative can yield the desired product.

The biological evaluation of derivatives has revealed a range of activities, as highlighted in the interactive data table below.

Interactive Data Table: Biological Activities of this compound Derivatives

Derivative NameTarget/ActivityResearch Findings
1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanolsAntifungal (human pathogenic fungi)All tested compounds exhibited excellent, broad-spectrum antifungal activities in vitro. researchgate.net
N-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)propanamideNeuroprotective (AChE inhibition)Showed the most potent activity among the synthesized derivatives with 86.2% inhibition at 300 µM. turkjps.orgnih.gov
1,3-bis(1H-1,2,4-triazol-1-yl)-propan-2-oneIntermediate for Antifungal AgentsServes as a key intermediate in the synthesis of triazole-based antifungal drugs. google.com
5-(5-nitro-2-furyl)-1,2,4-triazole derivativesAntibacterial (urinary tract)Many derivatives showed higher antibacterial activity than nitrofurantoin, especially against gram-negative bacteria. japer.in
3-amino-1,2,4-triazole derivativesAnticancerThe 3-bromophenylamino moiety in position 3 of the triazole showed a beneficial effect on several cancer cell lines. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3O B1622901 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol CAS No. 84497-70-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c9-3-1-2-8-5-6-4-7-8/h4-5,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIXOVUEWNCJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405681
Record name 3-(1,2,4-triazol-1-yl)propan-1-ol
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84497-70-1
Record name 1H-1,2,4-Triazole-1-propanol
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Record name 3-(1,2,4-triazol-1-yl)propan-1-ol
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Record name 3-(1H-1,2,4-triazol-1-yl)propan-1-ol
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Synthetic Methodologies for 3 1h 1,2,4 Triazol 1 Yl Propan 1 Ol and Its Derivatives

Classical Synthetic Approaches for 1,2,4-Triazolylpropanols

Classical synthetic routes to 1,2,4-triazolylpropanols often rely on fundamental organic transformations. These methods are well-established and provide reliable access to the target compounds through nucleophilic substitution, reduction of carbonyl precursors, epoxide ring-opening, and Michael addition strategies.

Nucleophilic Substitution Reactions Involving 1H-1,2,4-Triazole

One of the most direct methods for the formation of the C-N bond between the propanol (B110389) backbone and the triazole ring is through nucleophilic substitution. In this approach, 1H-1,2,4-triazole, or its corresponding anion, acts as a nucleophile, displacing a leaving group on a three-carbon electrophile.

The alkylation of 1H-1,2,4-triazole with alkyl halides in the presence of a base is a common strategy. researchgate.net This reaction can lead to a mixture of N1 and N4-alkylated isomers, with the N1-isomer often being the major product. researchgate.net For the synthesis of 3-(1H-1,2,4-triazol-1-yl)propan-1-ol, a suitable electrophile would be a 3-halopropan-1-ol, such as 3-bromopropan-1-ol. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃). researchgate.net The use of a phase-transfer catalyst, like tetrabutylammonium (B224687) bromide, can enhance the reaction rate and yield. researchgate.net

A general scheme for this reaction is presented below:

Reaction Scheme: 1H-1,2,4-triazole + 3-Halopropan-1-ol → this compound + Halide Salt

The choice of base can influence the regioselectivity of the alkylation. Stronger bases like sodium hydride (NaH) can be used to deprotonate the triazole completely, forming the triazolide anion, which then acts as the nucleophile.

ElectrophileBaseSolventOutcome
3-Bromopropan-1-olK₂CO₃DMFFormation of this compound
3-Chloropropan-1-olNaHTHFFormation of this compound

Reductive Transformations of Carbonyl Precursors to 1,2,4-Triazolylpropanols

Another classical approach involves the reduction of a carbonyl group in a precursor molecule that already contains the 1,2,4-triazole (B32235) moiety. This two-step process first involves the synthesis of a 1,2,4-triazolylpropanone or a related carbonyl compound, followed by its reduction to the corresponding alcohol.

For instance, 3-(1H-1,2,4-triazol-1-yl)propanal or 1-(1H-1,2,4-triazol-1-yl)propan-2-one can be reduced to this compound. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity for aldehydes and ketones. chemguide.co.uk The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). chemguide.co.uk

A study on the reduction of 1,2,3-triazole diesters demonstrated that NaBH₄ can selectively reduce ester groups, although this often requires more forcing conditions than the reduction of ketones. semanticscholar.orgnih.gov The reduction of a ketone precursor to the target alcohol is generally a high-yielding and straightforward reaction. chemguide.co.ukmasterorganicchemistry.com

General Reaction: 3-(1H-1,2,4-Triazol-1-yl)propanone + [H] → this compound

Carbonyl PrecursorReducing AgentSolventProduct
3-(1H-1,2,4-Triazol-1-yl)propanalNaBH₄MethanolThis compound
1-(1H-1,2,4-Triazol-1-yl)propan-2-oneNaBH₄Ethanol1-(1H-1,2,4-Triazol-1-yl)propan-2-ol

Ring-Opening Reactions of Epoxide Intermediates with 1,2,4-Triazole

The ring-opening of epoxides with nucleophiles is a powerful and stereospecific method for the synthesis of β-functionalized alcohols. In this context, 1H-1,2,4-triazole serves as the nucleophile that attacks and opens the epoxide ring. This strategy is notably employed in the synthesis of the widely used antifungal drug fluconazole (B54011) and its analogues. nih.govmdpi.com

The reaction of 1H-1,2,4-triazole with a suitable epoxide, such as 2-(chloromethyl)oxirane or glycidol (B123203), can yield the desired 1,2,4-triazolylpropanol derivative. The regioselectivity of the ring-opening depends on the reaction conditions. Under basic or neutral conditions, the reaction typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. mdpi.com Under acidic conditions, the reaction has more Sₙ1 character, and the nucleophile may attack the more substituted carbon. mdpi.com

For example, the reaction of 1H-1,2,4-triazole with an epoxide precursor is a key step in the synthesis of many triazole-based antifungal agents. nih.govacs.org The reaction can be carried out by heating the epoxide with 1,2,4-triazole, sometimes in the presence of a base like potassium carbonate. acs.org

Epoxide ReactantNucleophileConditionsMajor Product
2-(2,4-Difluorophenyl)oxiran-2-ylmethyl)-1H-1,2,4-triazoleAmines (as nucleophiles)CAL-B Lipase, THFOptically enriched fluconazole analogues. nih.gov
Oxirane intermediate1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-phenylureaK₂CO₃, Acetonitrile, RefluxFluconazole analogues. acs.org
1-[2-(2,4-Difluorophenyl)-oxiranylmethyl]-1H- nih.govnih.govic.ac.uk-triazoleAlkylaminesHeat, THFRacemic fluconazole analogues. nih.gov

Michael Addition Strategies for β-Azolyl Ketones Precursors

The Michael addition, or conjugate addition, of 1,2,4-triazole to an α,β-unsaturated carbonyl compound provides an efficient route to β-azolyl ketones. These ketones can then be subsequently reduced to the corresponding 1,2,4-triazolylpropanols.

This strategy involves the reaction of 1H-1,2,4-triazole with an α,β-unsaturated aldehyde or ketone, such as acrolein or methyl vinyl ketone. The reaction is often catalyzed by a base. researchgate.net A catalyst- and base-free aza-Michael addition of 1,2,4-triazoles to functionalized 2-aryl-3-nitro-2H-chromenes has also been reported, demonstrating the versatility of this approach. researchgate.net

Following the Michael addition to form the β-triazolyl ketone, a reduction step, as described in section 2.1.2, is performed to yield the final propanol derivative. For instance, the reaction of 1H-1,2,4-triazole with 2-butenal, followed by reduction with sodium borohydride, has been used to prepare antifungal benzoate (B1203000) 1,2,4-triazoles. researchgate.net

Michael AcceptorCatalyst/ConditionsIntermediateFinal Product after Reduction
2-Aryl-3-nitro-2H-chromenesCatalyst- and base-freeSubstituted 1,2,4-triazole-based 3-nitrochromanesCorresponding alcohol (hypothetical)
2-ButenalBenzoic acid3-(1H-1,2,4-Triazol-1-yl)butanal3-(1H-1,2,4-Triazol-1-yl)butan-1-ol
Dimethyl 2-benzylidenemalonateCs₂CO₃Dimethyl 2-(benzyl(1H-1,2,4-triazol-1-yl)methyl)malonateCorresponding diol (hypothetical). nih.gov

Advanced Synthetic Techniques for 1,2,4-Triazolylpropanol Synthesis

Modern synthetic chemistry offers more sophisticated methods for the construction of 1,2,4-triazolylpropanols, often focusing on improving efficiency, selectivity, and sustainability. Catalytic protocols for C-N bond formation are at the forefront of these advanced techniques.

Catalytic Protocols for C-N Bond Formation

Catalytic methods for the formation of the C-N bond between the triazole ring and the propanol side chain offer advantages such as milder reaction conditions and higher selectivity. These can include transition metal-catalyzed cross-coupling reactions or organocatalytic approaches.

While direct catalytic N-alkylation of 1,2,4-triazole with an alcohol is challenging, related catalytic methods are well-documented for the synthesis of N-substituted triazoles. For example, Suzuki cross-coupling reactions have been used to synthesize 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives, demonstrating the utility of palladium catalysis in modifying triazole structures. nih.gov

More directly relevant is the development of catalytic systems for the alkylation of N-heterocycles. The use of a chiral phosphoric acid catalyst has been shown to enable the atroposelective synthesis of N-aryl 1,2,4-triazoles through a cyclodehydration reaction. nih.gov While this specific example leads to an N-aryl derivative, it highlights the potential of organocatalysis to achieve highly selective C-N bond formations.

Furthermore, the synthesis of 1,2,4-triazoles can be achieved through various catalytic methods, which can then be followed by functionalization to introduce the propanol side chain. For instance, copper-catalyzed reactions are widely used for the synthesis of the triazole ring itself. organic-chemistry.org A fully deuterated triazole ring in fluconazole was achieved using a RuNp@PVP catalyst, showcasing the use of catalysis for isotopic labeling. nih.gov

Catalytic MethodCatalystSubstratesProduct Type
Atroposelective cyclodehydrationChiral Phosphoric AcidProchiral precursorsAtropisomeric N-aryl 1,2,4-triazoles. nih.gov
Suzuki Cross-CouplingPd(PPh₃)₄Bromine-containing 4-alkyl-4H-1,2,4-triazoles and boronic acids4-Alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives. nih.gov
H/D Isotope ExchangeRuNp@PVPFluconazoleDeuterated fluconazole. nih.gov

Microwave-Assisted Synthesis of Triazolylpropanol Derivatives

Microwave-assisted organic synthesis has emerged as a significant technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scielo.org.za This methodology has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of 1,2,4-triazole. scielo.org.zanih.gov In the context of triazolylpropanol derivatives, microwave irradiation facilitates key reaction steps, such as cycloadditions and condensations, providing a rapid and efficient route to these structures.

The synthesis of molecules containing a 1,2,4-triazole ring can be considerably expedited using microwave activation. For instance, the cyclization of intermediates, a common step in forming the triazole core, is often enhanced. While direct synthesis of this compound using this method is not extensively detailed in the provided literature, analogous syntheses of other triazole derivatives highlight the potential of this technique. For example, the one-pot condensation of compounds to form pyrazolo[3,4-b]pyridine derivatives has been achieved in good to excellent yields under microwave irradiation in aqueous media. rsc.org Similarly, the synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole has been efficiently performed using microwave irradiation for the cyclization step. nih.gov

A notable application is the copper-catalyzed three-component reaction to produce complex triazole derivatives. nih.gov In a specific example, the reaction of an acetylene (B1199291) with a phenylazide, catalyzed by copper, to form a 1,2,3-triazole derivative was significantly accelerated by microwave heating, reducing the reaction time from 12 hours to just 15 minutes and achieving a 95% yield. nih.gov This demonstrates the power of microwave assistance in click chemistry, a versatile tool for creating triazole linkages. nih.gov The benefits of this approach include not only speed but also improved yields and the potential for developing more environmentally friendly protocols by reducing energy consumption and reaction times. scielo.org.zanih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Triazole Derivative This table is illustrative, based on findings for analogous triazole syntheses.

Method Reaction Time Yield (%) Reference
Conventional Heating 12 hours 91 nih.gov
Microwave Irradiation 15 minutes 95 nih.gov

Convergent Synthesis Strategies

A typical convergent route to a triazolylpropanol derivative might involve two key fragments: the 1,2,4-triazole ring and the propanol side chain. The 1,2,4-triazole can be pre-functionalized, while the propanol unit is prepared with a suitable leaving group or functional group for coupling. The final step involves linking these two building blocks. For example, a pre-formed 1,2,4-triazole can be alkylated with a 3-halopropanol derivative. chemrxiv.org

This modularity is a significant advantage, allowing for the rapid generation of a library of derivatives by varying either the triazole component or the side chain. chemrxiv.orgresearchgate.net For instance, different substituents can be introduced onto the triazole ring before the coupling step, or the propanol chain can be modified to include other functional groups. This approach has been successfully used in the synthesis of peptide-1,2,3-triazole derivatives, where the convergent design provided rapid and straightforward access to the target inhibitor structures. nih.gov The final coupling is often achieved via reactions like click chemistry or nucleophilic substitution, which are generally high-yielding and produce few byproducts. nih.gov

Catalyst Systems in 1,2,4-Triazolylpropanol Synthesis

The synthesis of 1,2,4-triazole derivatives, including triazolylpropanol compounds, often relies on catalytic systems to ensure efficiency, high yields, and control over the reaction's regioselectivity. Various catalysts, from transition metals to ionic liquids and simple bases, play a crucial role in the key bond-forming steps.

Transition Metal Catalysis (e.g., Copper-Catalyzed Cycloaddition)

Transition metals, particularly copper, are widely employed in the synthesis of triazoles. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for constructing 1,4-disubstituted 1,2,3-triazole rings with exceptional regioselectivity and high yields. nih.govacs.orgyoutube.com While this method directly produces the 1,2,3-triazole isomer, copper catalysts are also instrumental in synthesizing the 1,2,4-triazole scaffold.

Copper catalysts can facilitate the oxidative coupling of amidines to form 1,3-disubstituted 1,2,4-triazoles. organic-chemistry.org These reactions often use readily available copper salts and an oxidant like air (O2), presenting an inexpensive and scalable method. organic-chemistry.orgfrontiersin.org For instance, a system using a copper catalyst with K3PO4 as the base and O2 as the oxidant has proven effective. organic-chemistry.org Furthermore, the choice of metal catalyst can direct the regioselectivity of the reaction. In the cycloaddition of aryl diazonium salts and isocyanides, a copper(II) catalyst selectively yields 1,5-disubstituted 1,2,4-triazoles, whereas a silver(I) catalyst produces the 1,3-disubstituted isomer. organic-chemistry.orgfrontiersin.orgnih.gov This catalytic control is vital for accessing specific triazole isomers required for various applications.

Ionic Liquid Catalysis and Sustainable Methodologies

In the drive towards greener and more sustainable chemical processes, ionic liquids (ILs) have gained attention as alternative solvents and catalysts for organic synthesis. rsc.org Their unique properties, such as low vapor pressure, thermal stability, and recyclability, make them attractive for synthesizing triazole derivatives. rsc.orgresearchgate.net

Ionic liquids can act as both the solvent and the catalyst in the alkylation of 1,2,4-triazole. For example, using an ionic liquid like hexylpyridinium bromide in conjunction with a base such as potassium carbonate under microwave conditions has been shown to produce 1-alkyl-1,2,4-triazole derivatives in excellent yields. researchgate.net This base-ionic liquid combination can often be recycled multiple times, enhancing the sustainability of the process. researchgate.net The use of ILs can improve reactivity and selectivity in the synthesis of 1,2,3-triazoles. rsc.org Furthermore, the development of metal-free processes, often conducted under continuous-flow conditions, represents another leap in sustainable synthesis. chemrxiv.orgrsc.orgchemrxiv.org These methods are atom-economical, highly selective, and environmentally benign by avoiding chromatographic purification and the isolation of potentially hazardous intermediates. rsc.orgchemrxiv.org

Table 2: Examples of Sustainable Synthesis Methods for Triazoles

Method Catalyst/Solvent Key Features Reference
N-Alkylation K2CO3 / Hexylpyridinium Bromide (IL) Recyclable catalyst/solvent system, high yields researchgate.net
Triazole Ring Formation Metal-free, Continuous-Flow Atom economical, highly selective, avoids isolation of intermediates rsc.orgchemrxiv.org
CuAAC Ionic Liquids Enhanced reactivity and selectivity, recyclable media rsc.org

Base-Mediated Alkylation Reactions

A fundamental and widely used method for synthesizing N-substituted triazoles, including this compound, is the direct alkylation of the 1,2,4-triazole ring. This reaction is typically mediated by a base, which deprotonates the N-H of the triazole, generating a triazolide anion that then acts as a nucleophile.

The choice of base can influence the reaction's efficiency and regioselectivity. Common bases include potassium carbonate, sodium hydride, and organic bases like 1,8-Diazabicycloundec-7-ene (DBU). researchgate.net The use of DBU has been reported as a convenient and high-yielding method for the synthesis of 1-substituted-1,2,4-triazoles. researchgate.net A rapid and efficient base-mediated synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has also been developed through the annulation of nitriles with hydrazines, a process that tolerates various functional groups. rsc.org In the synthesis of this compound, reacting 1,2,4-triazole with a 3-halopropanol or propan-1,3-diol derivative under basic conditions is a direct route to the desired product. The reaction of 1H-1,2,4-triazole with propananilide intermediates in the presence of a base like potassium carbonate in dimethylformamide (DMF) has been used to synthesize related N-propanamide derivatives. nih.gov

Regioselectivity and Stereoselectivity in 1,2,4-Triazolylpropanol Synthesis

Controlling regioselectivity and stereoselectivity is a critical aspect of synthesizing substituted heterocycles like this compound, as different isomers can have distinct properties.

Regioselectivity in the synthesis of 1,2,4-triazoles primarily concerns the position of substitution on the triazole ring. The 1,2,4-triazole ring has two potential sites for N-alkylation: N1 and N4. The alkylation of 1,2,4-triazole often results in a mixture of 1-substituted and 4-substituted isomers. researchgate.net However, the reaction conditions, including the choice of catalyst and base, can significantly influence the isomeric ratio. For instance, in the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides, a consistent regioselectivity of 90:10 in favor of the 1-alkylated isomer was observed across a variety of bases. researchgate.net In catalytic systems, the choice of metal can dictate the outcome. As mentioned earlier, Cu(II) catalysis can favor the formation of 1,5-disubstituted 1,2,4-triazoles, while Ag(I) catalysis selectively yields 1,3-disubstituted products, demonstrating excellent regiocontrol. organic-chemistry.orgnih.gov

Stereoselectivity becomes relevant when chiral centers are present in the molecule, such as in derivatives of this compound where the propanol backbone might be substituted. While the synthesis of the parent compound does not involve a chiral center, the synthesis of its derivatives may require stereoselective methods. For example, electrophilic heterocyclization reactions used to form fused triazole systems can exhibit stereoselectivity depending on the reagent used. researchgate.net In the synthesis of chiral amino acid derivatives containing a 1,2,4-triazole moiety, stereocontrol is paramount and can be achieved by starting with chiral precursors and employing reactions that proceed with high fidelity. researchgate.net Asymmetric alkylation reactions using ionic liquid-supported chiral auxiliaries have also been developed, showcasing a method to control stereochemistry during the formation of C-C bonds adjacent to a nitrogen heterocycle system. nih.gov

Synthetic Efficiency and Green Chemistry Metrics in 1,2,4-Triazolylpropanol Production

The production of specialty chemicals such as this compound is increasingly scrutinized through the lens of green chemistry. This approach emphasizes the need for synthetic routes that are not only efficient in terms of yield but also environmentally benign. Key metrics used to evaluate the "greenness" of a chemical process include synthetic efficiency (yield), atom economy, and the Environmental Factor (E-factor). While detailed process data for the direct synthesis of this compound is not extensively published in open literature, the principles of green chemistry can be effectively illustrated by examining the synthesis of its precursors and closely related derivatives.

Modern synthetic strategies for 1,2,4-triazole derivatives focus on improving efficiency and sustainability. nih.gov Methods such as microwave-assisted synthesis and the use of continuous-flow reactors are being employed to enhance reaction rates, improve yields, and reduce waste. acsgcipr.orgrsc.org For instance, a metal-free, one-pot method for producing a substituted 1,2,4-triazole under flow conditions has been reported as being atom economical and highly selective. rsc.org Similarly, the use of ultrasound has been shown to produce 1,2,3-triazole derivatives with better yields compared to conventional methods. nih.gov

Research on analogous compounds provides insight into the potential yields for such reactions. For example, the synthesis of 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-ol hydrochloride from its oxazoline (B21484) precursor via acid-reflux demonstrated a high yield of 97%. nih.gov The synthesis of other substituted 1,2,4-triazoles has also been reported with yields ranging from good to excellent (71% to 96%). isres.org These high yields are crucial for minimizing the formation of side products and reducing the downstream costs associated with purification.

Table 1: Illustrative Synthetic Yields for 1,2,4-Triazole Derivatives

Product Synthetic Method Yield (%) Reference
2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-ol hydrochloride Acid-reflux of oxazoline precursor 97% nih.gov
Substituted 1,2,4-triazole rings Oxidative cyclization of hydrazones 71-96% isres.org
3-(5-Amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one Microwave-assisted reaction 73-81% nih.gov

Beyond simple percentage yield, green chemistry metrics provide a more holistic assessment of a reaction's efficiency. Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor quantifies the amount of waste generated per kilogram of product. rsc.org An ideal reaction has an atom economy of 100% and an E-factor of 0.

Table 2: Green Chemistry Metrics for a Representative 1,2,4-Triazole Synthesis Step

Metric Formula Example Calculation Result
Atom Economy (MW of Product / Σ MW of Reactants) x 100 For the synthesis of a simple triazole thione from thiophene-2-carbohydrazide (B147627) and phenyl isothiocyanate: Product (4-phenyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, MW ≈ 275.38). Reactants (Thiophene-2-carbohydrazide, MW ≈ 142.19 + Phenyl isothiocyanate, MW ≈ 135.19). AE = (275.38 / (142.19 + 135.19)) x 100. ~99% (before considering by-products from cyclization)

| E-Factor | Total Waste (kg) / Product (kg) | Assuming a 90% yield for the above reaction to produce 1 kg of product. Reactants used = (1/0.90) * ( (142.19 + 135.19) / 275.38 ) ≈ 1.12 kg. Waste = 1.12 kg (reactants) - 1 kg (product) = 0.12 kg. E-Factor = 0.12 / 1. | 0.12 |

Note: The above calculation is illustrative for a precursor synthesis step, as detailed process data for this compound is not available. The actual E-factor would also include waste from solvents, catalysts, and workup procedures, which typically increases the value significantly.

Another important metric, particularly in the pharmaceutical industry, is the Process Mass Intensity (PMI) , which is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. acsgcipr.orgacsgcipr.org A lower PMI indicates a more sustainable and efficient process. Efforts to reduce PMI in the production of triazole-based active pharmaceutical ingredients involve optimizing solvent use, employing catalytic rather than stoichiometric reagents, and developing one-pot or continuous-flow processes. rsc.org The adoption of these green chemistry principles is essential for the sustainable production of 1,2,4-triazolylpropanols and their derivatives.

Chemical Reactivity and Derivatization of 3 1h 1,2,4 Triazol 1 Yl Propan 1 Ol

Reactions at the Hydroxyl Group of 1,2,4-Triazolylpropanols

The primary alcohol functionality of 3-(1H-1,2,4-triazol-1-yl)propan-1-ol is a key site for derivatization, enabling transformations into various functional groups.

Oxidation to Carbonyl Compounds

The primary alcohol group can be oxidized to yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of this compound can lead to the formation of 3-(1H-1,2,4-triazol-1-yl)propanoic acid nih.gov. Similarly, related triazolyl alcohols can be oxidized to their ketone counterparts, such as the formation of 1,3-bis(1H-1,2,4-triazol-1-yl)-propan-2-one from its corresponding propan-2-ol precursor google.com.

The direct α-hydroxylation of carbonyl compounds using molecular oxygen can be catalyzed by various metal complexes or proceed via a transition-metal-free autocatalytic process with a base like cesium carbonate thieme-connect.de. The reverse reaction, the reduction of a carbonyl group, can also be performed to yield an alcohol . The choice of oxidant is crucial; strong oxidizing agents like potassium permanganate (B83412) can cleave the molecule, while milder reagents are used to selectively produce aldehydes or ketones from alkenes through ozonolysis libretexts.org.

Table 1: Oxidation Reactions of Triazolylpropanol Derivatives

Starting Material Product Reagents and Conditions Reference
This compound 3-(1H-1,2,4-Triazol-1-yl)propanoic acid Standard oxidizing agents nih.gov
1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol 1,3-bis(1H-1,2,4-triazol-1-yl)-propan-2-one Standard oxidizing agents google.com
General Carbonyl Compounds α-Hydroxy Carbonyl Compounds O₂, Cesium Carbonate, Triethyl Phosphite thieme-connect.de

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is a common strategy for modifying the physicochemical properties of the parent alcohol. Both chemical and enzymatic methods have been effectively employed for this purpose medcraveonline.commedcraveonline.com. For example, new aromatic and heterocyclic esters of structurally similar 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols have been successfully synthesized and shown to possess significant biological activity nih.gov. The synthesis can be catalyzed by enzymes such as Lipozyme in organic solvents or by using reagents like pyridine (B92270) with acetic anhydride (B1165640) medcraveonline.com.

Etherification, the formation of an ether linkage, can also be achieved at the hydroxyl position, typically under basic conditions followed by reaction with an alkyl halide. This further expands the range of derivatives accessible from this compound.

Table 2: Representative Esterification Reactions

Alcohol Substrate Acylating Agent Catalyst/Conditions Product Type Reference
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ols Aromatic/Heterocyclic Acid Chlorides Not specified Aryl/Heterocyclic Esters nih.gov
Cinnamic Acid Ethanol (B145695) Lipozyme TLIM, Isooctane, 40°C Ethyl Cinnamate medcraveonline.com
Quercetin Acetic Anhydride Pyridine, Room Temperature Quercetin Acetate (B1210297) Esters medcraveonline.com
2-(4-methylcyclohex-3-en-1-yl)propan-2-ol Acetic Anhydride Candida rugosa lipase, SC-CO₂ Terpene Acetate Ester medcraveonline.com

Reactivity of the 1,2,4-Triazole (B32235) Ring in Triazolylpropanol Derivatives

The 1,2,4-triazole ring is an aromatic heterocycle that exhibits a distinct reactivity pattern governed by the electronic properties of its constituent nitrogen and carbon atoms.

Electrophilic and Nucleophilic Substitution Reactions

The 1,2,4-triazole ring is generally susceptible to both electrophilic and nucleophilic attacks. nih.govchemicalbook.com Due to the high electron density on the nitrogen atoms, electrophilic substitution occurs exclusively at the nitrogen positions. nih.govchemicalbook.com In the case of this compound, the N1 position is already substituted, so electrophilic attack, such as protonation or alkylation, would occur at the N4 position to form a triazolium salt. chemicalbook.com

Conversely, the carbon atoms of the 1H-1,2,4-triazole ring are electron-deficient (π-deficient), making them susceptible to nucleophilic substitution, which can proceed under mild conditions. chemicalbook.com This allows for the introduction of various nucleophiles onto the heterocyclic core.

Formation of N-substituted Triazole Derivatives

Further substitution on the nitrogen atoms of the triazole ring is a key derivatization strategy. The alkylation of 1H-1,2,4-triazole can be regioselective; for instance, using sodium ethoxide in ethanol as a base tends to direct alkylation to the N1 position, while other conditions can produce mixtures of N1 and N4 substituted products. chemicalbook.com Since this compound is already an N1-substituted triazole, further N-substitution reactions, such as alkylation or acylation, would primarily yield N4-substituted triazolium derivatives. Enzymatic methods have also been employed, for example, in the synthesis of 1,2,4-triazole-3-thione nucleosides, where glycosylation occurred at the N2 position when bulky substituents were present at C3 and C5. mdpi.com

Table 3: N-Alkylation of 1H-1,2,4-Triazole

Reagent Base/Solvent Product(s) Reference
Methyl sulfate aq. NaOH 1-methyl- and 4-methyl-1,2,4-triazole chemicalbook.com
Ethyl chloroacetate Sodium methoxide N1-substituted product chemicalbook.com
Dibromomethane aq. NaOH / n-Bu₄NBr bis(1,2,4-triazol-1-yl)methane chemicalbook.com

Side-Chain Modifications and Functionalization

The three-carbon chain connecting the hydroxyl group and the triazole ring provides another avenue for structural modification. While the saturated alkyl chain is relatively inert, it can be functionalized, often following an initial transformation of the hydroxyl group.

A common strategy involves converting the terminal alcohol into a better leaving group, such as a tosylate or a halide. This transformation facilitates subsequent nucleophilic substitution reactions at the C3 position of the propyl chain, allowing for the introduction of a wide array of functional groups (e.g., amines, azides, cyanides, thiols).

Alternatively, dehydration of the alcohol can introduce a double bond into the propyl chain, creating an alkene. This unsaturated intermediate can then undergo various addition reactions (e.g., halogenation, hydrohalogenation, epoxidation) to introduce further functionality. A related strategy has been used in the synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates, where the methylene (B1212753) unit adjacent to the triazole ring was successfully alkylated after being activated. nih.gov These approaches highlight the potential to create a diverse library of compounds by leveraging the reactivity of the side-chain. chemicalbook.commdpi.com

Transformation into Other Nitrogen-Containing Heterocycles (e.g., Propanamides)

The chemical structure of this compound, featuring both a reactive hydroxyl group and a triazole ring, allows for its derivatization into a variety of other nitrogen-containing compounds. A significant transformation pathway involves the conversion of the propanol (B110389) moiety into a propanamide, creating a new class of derivatives with potential applications in medicinal chemistry.

Research has demonstrated the synthesis of N-substituted 3-(1H-1,2,4-triazol-1-yl)propanamides through a multi-step process. nih.govturkjps.org While not starting directly from this compound, the synthesis of the core structure, 3-(1H-1,2,4-triazol-1-yl)propanoic acid, is a key intermediate step. This acid can then be coupled with various amines to yield the desired propanamides.

A general synthetic route involves the reaction of 1H-1,2,4-triazole with appropriate propanilide intermediates in a solvent such as dimethylformamide (DMF). nih.govturkjps.org For instance, the synthesis of N-aryl-3-(1H-1,2,4-triazol-1-yl)propanamides has been successfully achieved. nih.gov This transformation typically involves the initial preparation of an N-substituted-3-chloropropanamide, which then undergoes nucleophilic substitution with 1H-1,2,4-triazole to yield the final propanamide derivative.

The resulting N-substituted 3-(1H-1,2,4-triazol-1-yl)propanamides are a class of compounds that have been investigated for their biological activities. nih.gov The introduction of the amide linkage and the potential for a wide variety of substituents on the amide nitrogen allow for the creation of a diverse library of molecules based on the 3-(1H-1,2,4-triazol-1-yl)propan- moiety.

Detailed research findings have provided spectroscopic and physical data for a range of these synthesized propanamides, confirming their structures. nih.gov This data is crucial for the characterization of these novel nitrogen-containing heterocycles derived from the triazole propanol scaffold.

Table 1: Examples of Synthesized N-substituted 3-(1H-1,2,4-Triazol-1-yl)propanamides and their Characterization Data. nih.gov

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data Highlights (IR, NMR)
N-(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamideC₁₁H₁₁ClN₄O250.69167IR (cm⁻¹): 3122 (NH), 1690 (amide I), 1540 (amide II); ¹H NMR (CDCl₃, 400 MHz): δ 2.82 (t, 2H), 4.42 (t, 2H), 6.86-7.53 (m, 4H, Ar-H), 7.76 (s, 1H, Tr-H), 8.06 (s, 1H, Tr-H), 9.47 (brs, 1H, NH)
N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamideC₁₁H₁₁ClN₄O250.69136IR (cm⁻¹): 3124 (NH), 1697 (amide I), 1547 (amide II); ¹H NMR (CDCl₃, 400 MHz): δ 2.95 (t, 2H), 4.57 (t, 2H), 7.26 (d, 2H), 7.38 (d, 2H), 7.62 (brs, 1H, NH), 7.95 (s, 1H, Tr-H), 8.16 (s, 1H, Tr-H)
N-(3-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamideC₁₂H₁₄N₄O₂246.27152IR (cm⁻¹): 3114 (NH), 1675 (amide I), 1555 (amide II); ¹H NMR (CDCl₃, 400 MHz): δ 2.79 (t, 2H), 3.62 (s, 3H, OCH₃), 4.40 (t, 2H), 6.44-7.12 (m, 4H, Ar-H), 7.74 (s, 1H, Tr-H), 8.05 (s, 1H, Tr-H), 9.23 (brs, 1H, NH)

Coordination Chemistry of 1,2,4 Triazolylpropanol Ligands

Design and Synthesis of 1,2,4-Triazole-Based Ligands with Alcohol Functionality

The design of 1,2,4-triazole-based ligands incorporating an alcohol functional group is a strategic approach in coordination chemistry. This design combines the potent coordinating ability of the triazole ring's nitrogen atoms with the additional functionality of a hydroxyl group. ijpca.orgnih.gov The triazole moiety, with its three nitrogen heteroatoms, is a fundamental building block for creating ligands that can act as monodentate, multidentate, or bridging units. ijpca.orgresearchgate.net The inclusion of an alcohol group, such as in 3-(1H-1,2,4-triazol-1-yl)propan-1-ol, introduces a potential O-donor site and the capacity for hydrogen bonding, which can influence the final architecture and properties of the resulting metal complexes. nih.gov

The synthesis of these specialized ligands can be achieved through several established organic chemistry pathways. For instance, a common method for creating N-alkylated triazoles involves the reaction of a triazole salt with an appropriate alkyl halide. A related compound, 3-(1,2,4-triazol-1-yl)propane-1,2-diol, has been synthesized by reacting 1,2,4-triazole (B32235) with glycidol (B123203) or through the oxidation of an N-allyl-1,2,4-triazole intermediate. rasayanjournal.co.in The synthesis of N-propananilide derivatives bearing a 1,2,4-triazole ring has been accomplished by reacting 1H-1,2,4-triazole with propananilide intermediates in dimethylformamide. nih.gov These synthetic strategies allow for the creation of a library of functionalized triazole ligands tailored for specific applications in materials science and catalysis. ijpca.orgresearchgate.net

Table 1: Selected Synthesis Methods for Functionalized 1,2,4-Triazoles

Target Compound/DerivativeReactantsKey Reaction TypeReference
3-(1,2,4-triazol-1-yl)propane-1,2-diol1,2,4-triazole and glycidolCondensation rasayanjournal.co.in
3-(1,2,4-triazol-1-yl)propane-1,2-diolN-allyl-1,2,4-triazole and potassium permanganate (B83412)Oxidation (Wagner reaction) rasayanjournal.co.in
3-(1H-1,2,4-triazol-1-yl)-N-propananilide derivatives1H-1,2,4-triazole and propananilide intermediatesNucleophilic substitution nih.gov
Pyridine (B92270) linked 1,2,4-triazole-3-thiolPotassium-3-pyridyl-dithiocarbazate and ammoniaCyclization ijpca.org

Coordination Modes of 1,2,4-Triazolylpropanol Ligands with Metal Ions

The structural diversity of metal complexes derived from 1,2,4-triazole ligands is largely due to the variety of coordination modes the triazole ring can adopt. researchgate.netwikipedia.org The presence of three nitrogen atoms provides multiple binding sites, and the specific mode of coordination is influenced by factors such as the substituents on the triazole ring, the nature of the metal ion, and the reaction conditions. rsc.org

Monodentate and Multidentate Coordination

1,2,4-triazole-based organic compounds are widely utilized as ligands and can coordinate in a monodentate fashion. researchgate.net However, the incorporation of the propanol (B110389) side chain in this compound creates the potential for multidentate coordination. The ligand can act as a bidentate N,O-chelate, coordinating to a metal center through one of the triazole nitrogen atoms and the oxygen atom of the alcohol group. Other substituted triazoles, such as those with thiol and amine groups, have been shown to act as bidentate ligands, coordinating through sulfur and nitrogen atoms. nih.gov

Bridging Ligand Architectures

A key feature of 1,2,4-triazoles in coordination chemistry is their ability to act as bridging ligands, linking two or more metal centers. researchgate.net This bridging capability is fundamental to the construction of polynuclear complexes and coordination polymers, including metal-organic frameworks (MOFs). nih.govmdpi.com The triazole ring can bridge metal ions in several ways, most commonly through the N1 and N2 atoms or the N1 and N4 atoms, leading to the formation of extended one-, two-, or three-dimensional networks.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 1,2,4-triazolylpropanol ligands generally involves the reaction of the ligand with a metal salt in a suitable solvent system. nih.gov The resulting complexes are then characterized using a variety of analytical techniques, including single-crystal X-ray diffraction, FTIR and UV-visible spectroscopy, and elemental analysis to determine their structure and properties. nih.govnih.govekb.eg

Formation of Transition Metal Complexes (e.g., Cobalt, Rhodium, Iridium, Palladium, Ruthenium, Aluminum, Zinc)

A wide range of transition metals have been successfully coordinated with 1,2,4-triazole-based ligands, leading to complexes with diverse geometries and potential applications.

Cobalt (Co): Cobalt(II) complexes with Schiff bases derived from 1,2,4-triazole have been synthesized and characterized, often exhibiting octahedral geometries. ekb.eg

Rhodium (Rh) and Iridium (Ir): The coordination chemistry of rhodium and iridium with triazole-containing ligands is extensive, particularly in the field of organometallics. rsc.org Cationic iridium complexes with substituted 1,2,4-triazole ligands have been developed for their photophysical properties, with applications in organic light-emitting diodes (OLEDs). acs.orgnih.govnih.gov These complexes often involve cyclometalation, where the ligand coordinates through both a nitrogen atom and a carbon atom. acs.org

Palladium (Pd): Palladium(II) complexes featuring triazole-based ligands have been investigated, notably for their catalytic activity. nih.govacs.org For instance, a Pd(II) complex with a bis(1,2,3-triazolyl-pyridine) ligand demonstrated high efficacy as a catalyst in Suzuki-Miyaura coupling reactions. rsc.org

Ruthenium (Ru): Ruthenium complexes incorporating triazole ligands are of interest for their catalytic and photochemical properties. rsc.orgnih.gov Studies on Ru(II) complexes with flexible 1,2,3-triazole-based ligands have revealed intriguing photochemical ligand release mechanisms. acs.org

Aluminum (Al): While less common than transition metals, aluminum complexes are relevant in various catalytic processes. Information on aluminum complexes specifically with this compound is not widely available in the reviewed literature, which focuses predominantly on transition metals.

Zinc (Zn): Zinc(II) is frequently used to construct coordination complexes with 1,2,4-triazole derivatives. rsc.org These complexes range from simple mononuclear species to complex three-dimensional frameworks. nih.govmdpi.com For example, zinc(II) has been shown to coordinate with two monodentate triazole ligands and two halide ions in a tetrahedral geometry, with the resulting complexes forming 3D frameworks through hydrogen bonding. nih.gov

Table 2: Examples of Transition Metal Complexes with Triazole-Based Ligands

Metal IonLigand TypeObserved Geometry/StructureApplication/FeatureReference
Zinc(II)3-amino-1H-1,2,4-triazole-5-carboxylic acidDiscrete mononuclearSupramolecular architecture nih.govmdpi.com
Iridium(III)5-phenyl-1H-1,2,4-triazole typeCyclometalated, octahedralBlue-shifted emission for OLEDs acs.org
Palladium(II)Phosphino-1,2,3-triazoleSquare planarSuzuki-Miyaura cross-coupling nih.govacs.org
Ruthenium(II)Triazenide with N-heterocyclic moietyFour-membered chelate ringCatalytic reduction of nitroarenes nih.gov
Cobalt(II)Schiff base of 1,2,4-triazoleOctahedralCoordination chemistry study ekb.eg
Rhodium(III)1-(2-pyridyl)-1,2,3-triazoleN,N chelation with C-H activationHomo- and heterobimetallic complexes acs.org

Stereochemistry and Geometry of Coordination Complexes

This section would have required detailed crystallographic data from X-ray diffraction studies of metal complexes of this compound. Such data is essential for determining the precise three-dimensional arrangement of the ligands around the central metal ion. Key parameters that would have been presented in a data table include:

Coordination Number: The number of donor atoms from the ligand(s) bonded to the metal center.

Coordination Geometry: The spatial arrangement of the ligands, such as octahedral, tetrahedral, or square planar.

Bond Lengths: The distances between the metal ion and the coordinating nitrogen atoms of the triazole ring and the oxygen atom of the propanol group.

Bond Angles: The angles between the coordinated atoms, which define the geometry of the complex.

Isomerism: The potential for geometric (cis/trans) or optical isomers depending on the coordination environment and the number of ligands.

Without experimental crystal structures for complexes of this compound, any discussion on these stereochemical and geometric features would be speculative and based on analogies to related, but distinct, compounds. For instance, studies on ligands like 3-amino-1H-1,2,4-triazole-5-carboxylic acid show varied coordination modes and geometries, but these cannot be directly extrapolated to the title compound due to the different substituent effects. mdpi.com

Self-Assembly and Supramolecular Chemistry with Triazolylpropanol Ligands

The self-assembly of coordination complexes into larger, ordered supramolecular architectures is governed by non-covalent interactions. For this compound complexes, this section would have explored:

Hydrogen Bonding: The role of the hydroxyl group of the propanol tail and the uncoordinated nitrogen atoms of the triazole ring in forming intermolecular hydrogen bonds. These interactions are crucial in directing the assembly of the complexes into one-, two-, or three-dimensional networks.

π-π Stacking: The potential for stacking interactions between the aromatic triazole rings of adjacent complexes, which can further stabilize the supramolecular structure.

While the general principles of supramolecular chemistry involving triazole ligands are understood, the specific interplay of these forces in complexes of this compound remains uninvestigated in the available literature. Research on related systems, such as those involving 3-(1H-1,2,4-triazol-1-yl)benzoic acid, demonstrates the formation of 3D supramolecular frameworks through hydrogen bonding and π-π stacking, highlighting the potential for rich supramolecular chemistry in this class of compounds. researchgate.net However, the specific contribution of the propanol moiety is undocumented.

Catalytic Applications of 1,2,4 Triazolylpropanol Metal Complexes

Catalytic Activity in Organic Transformations

The coordination of 1,2,4-triazolylpropanol ligands to transition metals creates complexes capable of catalyzing a diverse array of chemical reactions. The presence of both a "hard" oxygen donor from the alcohol and "softer" nitrogen donors from the triazole ring allows these ligands to stabilize metal centers in various oxidation states, a key feature for catalytic cycles.

Complexes derived from 1,2,4-triazole (B32235) ligands have demonstrated significant activity in catalytic oxidation reactions. For instance, molybdenum(VI) oxide hybrid materials that incorporate 1,2,4-triazole ligands have been shown to effectively promote the oxidative dehydrogenation of benzyl (B1604629) alcohol to benzaldehyde. researchgate.net These types of catalysts are often valued for their potential selectivity and efficiency under milder conditions compared to stoichiometric oxidants. researchgate.net

Heterometallic complexes are also being explored for their cooperative effects in catalysis. nih.gov For example, Ru-Pt and Os-Cr complexes have been investigated for the oxidation of alcohols and alkenes using molecular oxygen as the ultimate oxidant. nih.gov In these systems, one metal center can activate the organic substrate while the other activates the oxidizing agent, potentially leading to enhanced reaction rates and selectivity. nih.gov The mechanism often involves the initial coordination of the alcohol to a metal center, followed by steps like β-hydride elimination to yield the oxidized product. nih.gov

Catalyst SystemSubstrateOxidantProductKey FindingReference
Molybdenum(VI) oxide with 1,2,4-triazole ligandsBenzyl alcohol-BenzaldehydeThe hybrid solid promotes oxidative dehydrogenation. researchgate.net
(dppe)Pt(µ3-S)2{Ru(N)Me2}2Alcohols, AlkenesO2Aldehydes/Ketones, EpoxidesThe Ru-Pt complex acts as a catalyst for oxidation with molecular oxygen. nih.gov
[N(n-Bu)4][Os(N)(CH2SiMe3)2(µ-O)2CrO2]AlcoholsO2Aldehydes/KetonesThe mechanism involves initial alcohol coordination at the osmium center. nih.gov

Metal complexes featuring triazole-based ligands are effective catalysts for the transfer hydrogenation of carbonyl compounds, a safer and more convenient alternative to methods requiring high-pressure molecular hydrogen. acs.org Ruthenium(II) complexes bearing triazole ligands have shown exceptional efficiency in reducing a wide range of ketones and aldehydes to their corresponding alcohols. acs.orgresearchgate.net

These reactions often utilize simple alcohols, such as isopropanol (B130326) or even ethanol (B145695), as both the solvent and the hydrogen donor, representing a greener and more sustainable approach. researchgate.net The choice of the ligand is critical, as it influences the stability and activity of the metal complex. acs.org For example, air-stable Ru(II) complexes with bidentate or tridentate triazole-based ligands have been successfully employed under aerobic conditions, demonstrating broad substrate tolerance. acs.orgresearchgate.net The activity of these catalytic systems is also often dependent on the presence of a base. researchgate.net

CatalystSubstrateHydrogen DonorBaseConditionsConversion/YieldReference
Ru(II) complex with triazole-based tridentate ligand (C-2)4-BromoacetophenoneEthanolK2CO380 °C, 24 h99% researchgate.net
Ru(II) complex with triazole-based tridentate ligand (C-2)AcetophenoneEthanolK2CO380 °C, 24 h99% researchgate.net
Ru(II) complex with triazole-based tridentate ligand (C-2)4-MethoxyacetophenoneEthanolK2CO380 °C, 24 h99% researchgate.net
Iron (II) complexes with chiral PNNP-type ligandsKetonesIsopropanolNoneRoom Temp.Good (up to 98% ee) acs.org

The Sonogashira and Suzuki-Miyaura reactions are powerful tools for forming carbon-carbon bonds, and palladium complexes are the most common catalysts. rsc.orgnih.gov The ligand system plays a crucial role in the efficacy of these catalysts. Palladium complexes featuring N-heterocyclic carbene (NHC) ligands derived from the 1,2,4-triazole core have been developed and shown to be highly efficient catalysts for the Suzuki-Miyaura cross-coupling reaction. rsc.org

These Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type complexes are not inferior in activity to commercially available catalysts. rsc.org They have been successfully used to couple various aryl bromides with phenylboronic acid in good to excellent yields. rsc.org The use of triazole-based ligands highlights their versatility in stabilizing transition metal catalysts for a broad range of important organic syntheses. nih.govfree.fr

CatalystReaction TypeSubstratesSolventYieldKey FindingReference
Pd-PEPPSI complex with 1,4-dibutyl-1,2,4-triazol-3-ylidene ligandSuzuki-Miyaura4-Bromoacetophenone + Phenylboronic acidPropan-2-ol98%Efficient catalysis with a 1,2,4-triazole-based NHC ligand. rsc.org
Pd-PEPPSI complex with 1,4-dibutyl-1,2,4-triazol-3-ylidene ligandSuzuki-Miyaura4-Bromotoluene + Phenylboronic acidPropan-2-ol96%High yields for various aryl bromides. rsc.org
Pd(II)-PTATAD/TiO2Suzuki-MiyauraIodobenzene + Phenylboronic acid--A heterogenized catalyst system for C-C coupling. scite.ai

The copolymerization of carbon dioxide (CO2) with epoxides like cyclohexene (B86901) oxide (CHO) is a significant process for CO2 fixation and the production of valuable polycarbonates. This transformation is typically catalyzed by metal complexes. While a variety of ligands such as Schiff bases and phenolate (B1203915) derivatives are commonly employed, the fundamental principles of catalysis rely on the metal center's ability to coordinate and activate both the epoxide and CO2. nih.gov

Catalytic systems based on chromium, iron, and cobalt have been extensively studied. nih.gov For example, trinuclear chromium complexes with Schiff base ligands show high activity for the ring-opening copolymerization (ROCOP) of CO2 and CHO, yielding poly(cyclohexene carbonate) (PCHC). Similarly, amine triphenolate iron(III) complexes can catalyze the ring-opening polymerization of CHO or, in a two-component system with a co-catalyst, the reaction of CHO with CO2 to form cyclic carbonates with high selectivity. researchgate.netnih.gov The activity and selectivity of these systems are highly dependent on factors like the metal, ligand structure, co-catalyst, temperature, and CO2 pressure. researchgate.net

Catalyst SystemMonomersProductActivity/SelectivityConditionsReference
Trinuclear Cr(III) Schiff base complex + PPNN3CO2 + CHOPoly(cyclohexene carbonate)TOF: 419 h⁻¹, 85% PCHC selectivityMild conditions
Amine triphenolate Fe(III) complex (C4) + TBABCO2 + CHOcis-Cyclic carbonate80% CHO conversion, >99% selectivity100 °C, 3 MPa CO2, 16 h nih.gov
Salen Co(III) acetate (B1210297) complex + [PPN]ClCO2 + CHOPoly(cyclohexene carbonate)High activity and selectivity-
Ti(IV) amino-tris(phenolate) complex + PPNClCO2 + CHOPoly(cyclohexene carbonate)TOF: ~60 h⁻¹, >90% carbonate linkages80 °C, 40 bar CO2 researchgate.net

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalytic systems. For complexes involving 1,2,4-triazole derivatives, mechanistic studies suggest the active participation of the ligand in the catalytic cycle. In the oxidation of alcohols by some heterometallic complexes, the proposed mechanism involves the initial coordination of the alcohol to one metal center, followed by proton transfer and β-hydrogen elimination. nih.gov

In transfer hydrogenation reactions, a plausible mechanism involves the formation of a metal-hydride intermediate. Spectrometric experiments can be used to trap intermediates and elucidate the catalytic pathway. For 1,2,4-triazole-based catalysts, computational studies, such as molecular orbital calculations, have been used to understand the bonding between the metal and the triazolato ligand. These studies indicate that an η²-coordination mode (where two nitrogen atoms of the triazole ring bind to the metal) can be more stable than an η¹-coordination mode, which has implications for the structure of the active catalytic species and transition states. acs.org

Homogeneous versus Heterogeneous Catalysis with 1,2,4-Triazolylpropanol Derivatives

Catalysts derived from 1,2,4-triazolylpropanol can be employed in both homogeneous and heterogeneous systems, each offering distinct advantages.

Homogeneous catalysis , where the catalyst is dissolved in the reaction medium, offers high activity and selectivity due to the well-defined nature and accessibility of the catalytic sites. The electronic and steric properties of homogeneous catalysts can be finely tuned by modifying the ligand structure, allowing for optimization of the catalytic process.

Heterogeneous catalysis , in which the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), provides significant practical benefits. The primary advantages are the ease of separation of the catalyst from the product mixture and the potential for catalyst recycling, which can reduce costs and prevent metal contamination in the final product. For example, 1,2,4-triazine (B1199460) ligands functionalized onto silica (B1680970) have been shown to be effective and recyclable catalysts for copper-catalyzed azide-alkyne cycloadditions (CuAAC). While this involves a triazine, the principle of immobilizing N-heterocyclic ligands onto solid supports is directly applicable to 1,2,4-triazolylpropanol derivatives to create robust, reusable heterogeneous catalysts.

Impact of Ligand Structure on Catalyst Performance and Selectivity

The performance and selectivity of metal complexes in catalysis are intricately linked to the structure of their coordinating ligands. In the context of complexes derived from 1,2,4-triazolylpropanol and its analogs, modifications to the ligand framework can profoundly influence the catalytic outcomes. These changes are primarily governed by the interplay of steric and electronic effects, which alter the environment around the metal center and, consequently, its reactivity.

The rational design of ligands is a cornerstone of modern catalyst development. By systematically modifying the ligand structure, it is possible to fine-tune the catalytic properties of the resulting metal complex to achieve desired activity and selectivity for a specific transformation. Key structural aspects of 1,2,4-triazolylpropanol-type ligands that can be varied include the nature and position of substituents on the triazole ring and the length and substitution of the propanol (B110389) backbone.

Steric Effects:

The steric bulk of the ligand plays a critical role in determining the accessibility of the metal center to substrates. An increase in steric hindrance around the metal can favor the coordination of smaller substrates, thereby enhancing selectivity. For instance, in reactions with multiple potential coordination sites on the substrate, a sterically demanding ligand can direct the substrate to bind in a specific orientation, leading to high regioselectivity.

Electronic Effects:

The electronic properties of the ligand, modulated by the presence of electron-donating or electron-withdrawing groups, directly impact the electron density at the metal center. This, in turn, influences the metal's Lewis acidity and its ability to participate in oxidative addition and reductive elimination steps, which are fundamental to many catalytic cycles.

Electron-donating groups (e.g., alkyl, alkoxy) on the triazole ring increase the electron density on the metal center. This can enhance the metal's nucleophilicity and facilitate oxidative addition steps. In some cases, increased electron density can also lead to stronger binding of the ligand and a more stable catalyst.

Electron-withdrawing groups (e.g., halides, nitro groups) decrease the electron density on the metal center, making it more electrophilic. This can be advantageous in reactions where the activation of an electron-rich substrate is the rate-determining step.

The interplay of these electronic effects can be systematically studied to optimize catalyst performance. For example, a study on nickel(II) complexes with tridentate ligands demonstrated that the introduction of an electron-donating methyl group on the aryl ring of the ligand increased the electron density at the Ni(II) center. mdpi.com This facilitated the oxidation to the catalytically active Ni(III) species, leading to enhanced performance in electrocatalytic water oxidation. mdpi.com

Impact on Selectivity:

The selectivity of a catalyst—be it chemo-, regio-, or stereoselectivity—is highly sensitive to the ligand structure. In asymmetric catalysis, for instance, chiral ligands are employed to create a chiral environment around the metal center, which can lead to the preferential formation of one enantiomer of the product over the other. Chiral bis-1,2,4-triazolium salts have been synthesized and their corresponding rhodium(I) biscarbene complexes have shown promise in asymmetric hydrogenation reactions, yielding enantioselectivities of up to 61% ee. researchgate.net

The following table summarizes the general influence of ligand properties on catalytic performance:

Ligand PropertyEffect on Metal CenterPotential Catalytic Consequence
Increased Steric Bulk - Hinders substrate approach- Can enforce specific coordination geometry- May decrease overall activity- Can increase regioselectivity or stereoselectivity
Decreased Steric Bulk - Facilitates substrate access- May increase overall activity- Can decrease selectivity
Electron-Donating Groups - Increases electron density- Enhances metal nucleophilicity- May accelerate oxidative addition- Can improve catalyst stability
Electron-Withdrawing Groups - Decreases electron density- Enhances metal electrophilicity- May accelerate reactions involving nucleophilic substrates- Can influence reductive elimination steps

It is important to note that the effects of ligand modifications are often not straightforward and can be highly dependent on the specific metal, substrate, and reaction conditions. Therefore, a combination of experimental screening and computational modeling is often employed to elucidate the complex structure-activity relationships and to guide the design of more efficient and selective catalysts. While specific data on the catalytic applications of 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol metal complexes is not extensively available in the reviewed literature, the principles derived from related 1,2,4-triazole systems provide a valuable framework for predicting and understanding their potential catalytic behavior.

Biological and Medicinal Chemistry Research of 3 1h 1,2,4 Triazol 1 Yl Propan 1 Ol and Its Analogs

Antimicrobial and Antifungal Activities of 1,2,4-Triazolylpropanol Derivatives

The 1,2,4-triazole (B32235) nucleus is a key pharmacophore in a variety of clinically significant antifungal drugs. nih.gov The development of derivatives based on the 1,2,4-triazolylpropanol scaffold is a focal point of research aimed at discovering new antimicrobial agents with improved efficacy, a broader spectrum of activity, and the ability to combat drug-resistant pathogens. nih.govresearchgate.net

Spectrum of Activity Against Bacterial and Fungal Pathogens

Derivatives of 1,2,4-triazolylpropanol have demonstrated a wide range of activity against various pathogenic microbes. While their antifungal properties are generally more pronounced, many analogs also exhibit significant antibacterial effects. researchgate.netnih.gov The spectrum includes activity against both Gram-positive and Gram-negative bacteria, as well as a diverse array of fungal species. sci-hub.senih.gov

For instance, certain novel 1H-1,2,4-triazolyl derivatives have shown potent activity against fungal strains such as Aspergillus versicolor, Aspergillus ochraceus, Aspergillus niger, and Trichoderma viride. researchgate.netnih.gov In the same studies, these compounds also demonstrated antibacterial action against Pseudomonas fluorescens, which was found to be particularly sensitive, and the plant pathogen Xanthomonas campestris, which was more resistant. researchgate.netnih.govbg.ac.rs Other research has highlighted the efficacy of different triazole series against bacteria like Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, and various pathogens including Enterobacter aerogenes and Enterococcus faecalis. nih.govnih.govmdpi.commdpi.com

However, the activity can be selective. One study found that a series of Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol were effective against Microsporum gypseum and Staphylococcus aureus, but showed no positive results against Candida albicans, Aspergillus niger, or Escherichia coli. nih.gov This highlights the variability in the spectrum of activity depending on the specific structural modifications of the triazole core.

Table 1: Spectrum of Activity for Selected 1,2,4-Triazole Derivatives

Pathogen TypeSpeciesActivity Noted
Fungus Aspergillus nigerActive researchgate.netnih.gov / Inactive nih.gov
Aspergillus versicolorActive researchgate.netnih.gov
Aspergillus ochraceusActive researchgate.netnih.gov
Trichoderma virideActive researchgate.netnih.gov
Penicillium funiculosumActive researchgate.netnih.gov
Penicillium ochrochloronActive researchgate.netnih.gov
Candida albicansActive researchgate.net / Inactive nih.gov
Microsporum gypseumActive nih.gov
Gram-positive Bacteria Staphylococcus aureusActive nih.govnih.govmdpi.com
Bacillus subtilisActive nih.govbg.ac.rsmdpi.com
Enterococcus faecalisActive mdpi.com
Micrococcus luteusActive nih.gov
Gram-negative Bacteria Pseudomonas fluorescensActive researchgate.netnih.govbg.ac.rs
Escherichia coliActive nih.gov / Inactive nih.gov
Xanthomonas campestrisActive (Resistant) researchgate.netnih.govbg.ac.rs
Enterobacter aerogenesActive mdpi.com

Specific Examples (e.g., Fluconazole (B54011) Analogs)

A significant area of research involves the modification of existing antifungal drugs like fluconazole to create novel analogs with enhanced properties. The core structure of fluconazole, which features a 1,3-bis-triazole-2-propanol backbone, serves as a template for these new designs.

One approach involves designing a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols. nih.gov In these analogs, one of the triazole rings of fluconazole is replaced by various substituted side chains, often containing a piperazine (B1678402) group, to interact with the target enzyme and improve physicochemical properties. nih.govjlu.edu.cn Another study synthesized a series of 1,3-bis-1,2,3-triazol-1-yl-propan-2-ol based compounds as fluconazole analogs. researchgate.net Within this series, compounds 1 and 6 demonstrated the best antifungal activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC80) value of 0.5 μg/mL. researchgate.net

Further innovation is seen in the development of triazole alcohol derivatives that are active against fluconazole-resistant isolates. nih.gov For example, compounds 7b and 7e from one study showed significant activity against such resistant species. nih.govresearchgate.net Another novel design replaced one of the triazolyl moieties of fluconazole with a 4-amino-3-mercapto-1,2,4-triazole motif. researchgate.net This led to the creation of new triazole alcohols, among which compound 10h was identified as a particularly potent antifungal agent against several pathogenic fungi. researchgate.net

Table 2: Examples of 1,2,4-Triazolylpropanol Analogs and Their Antifungal Activity

Compound/SeriesStructural ModificationKey Finding
Compounds 1 and 6 Fluconazole analog with a substituted 1,2,3-triazole ring.Exhibited the best activity against Candida albicans (MIC80 = 0.5 μg/mL). researchgate.net
Compounds 7b and 7e Triazole alcohol derivatives.Showed activity against fluconazole-resistant species. nih.govresearchgate.net
Compound 10h Fluconazole analog with one triazole replaced by a 4-amino-3-mercapto-1,2,4-triazole motif.Displayed potent activity against a range of pathogenic fungi. researchgate.net
PC945 Novel triazole with a structure allowing for nasal administration.Potent and broad-spectrum activity against azole-susceptible and resistant A. fumigatus. nih.gov

Mechanisms of Action: Enzyme Inhibition (e.g., CYP51, MurB) and Membrane Disruption

The primary mechanism of action for the antifungal activity of 1,2,4-triazole derivatives is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51, also known as Erg11p). nih.govnih.govfrontiersin.org This enzyme is crucial in the fungal biosynthetic pathway for ergosterol (B1671047), a vital component of the fungal cell membrane. researchgate.net The triazole ring's nitrogen atom (specifically N4) binds to the heme iron atom within the active site of CYP51. nih.govyoutube.com This binding action blocks the demethylation of lanosterol, which is a precursor to ergosterol. nih.gov The inhibition of this step leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors. frontiersin.orgnih.gov This disruption in sterol composition alters the structure and function of the fungal plasma membrane, impairing its integrity and fluidity, which ultimately inhibits fungal growth. frontiersin.orgsymbiosisonlinepublishing.com

For their antibacterial activity, a different mechanism has been proposed for some triazole derivatives. Molecular docking studies suggest that the antibacterial action may involve the inhibition of the MurB enzyme. researchgate.netnih.govtandfonline.com MurB is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. tandfonline.comtandfonline.com By effectively inhibiting this enzyme, these compounds block cell wall formation, leading to bacterial cell death. tandfonline.comtandfonline.com

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial efficacy of 1,2,4-triazolylpropanol derivatives. Research has identified several key structural features that are essential for potent activity.

The classic pharmacophore for antifungal triazoles consists of a triazole ring linked to a dihalophenyl group (commonly 2,4-difluorophenyl or 2,4-dichlorophenyl) through a two-carbon chain, with a tertiary hydroxyl group on the carbon adjacent to the phenyl ring. nih.govyoutube.com This hydroxyl group and the N4 nitrogen of the triazole ring are critical for binding to the CYP51 enzyme. nih.gov

SAR studies have shown that modifications to the non-azole portion of the molecule significantly impact activity. For example, introducing a second triazole ring, as seen in fluconazole, or other heterocyclic systems can enhance potency. researchgate.net The introduction of a 4-amino-3-mercapto-1,2,4-triazole motif in place of a standard triazole ring has been shown to yield potent antifungal agents. researchgate.net For antibacterial activity, the nature of the substituent on the triazole ring plays a significant role; one study found that a (E)-1-(2,4-dichlorophenyl)-5-methylhex-1-en-3-ol substituent was beneficial for activity, whereas other alcohol substituents decreased it. bg.ac.rs Furthermore, adding groups like -NO2 and -CF3 to an associated benzotriazine-4-one ring was found to enhance antifungal effects. nih.gov These studies guide the rational design of new derivatives with improved antimicrobial profiles.

Addressing Drug Resistance in Triazole Antifungals

The rise of antimicrobial resistance (AMR) is a major public health crisis, rendering many existing antifungal agents, including first-generation triazoles like fluconazole, less effective. tandfonline.comtandfonline.comopenaccessjournals.com A primary goal in the development of new 1,2,4-triazolylpropanol derivatives is to overcome these resistance mechanisms. researchgate.netijprajournal.com

Fungal resistance to triazoles often involves mutations in the ERG11 gene (which codes for the CYP51 target enzyme) or the overexpression of efflux pumps that actively remove the drug from the cell.

Researchers are designing new analogs to circumvent these issues. This involves creating molecules with a higher binding affinity for the mutated enzyme or structures that are not recognized by the efflux pumps. ijprajournal.com For example, several new triazole derivatives have shown promising activity against fluconazole-resistant strains of Candida and Aspergillus. nih.govnih.gov The development of second-generation triazoles, such as voriconazole (B182144) and posaconazole (B62084), was an initial step to overcome the limitations of early triazoles. openaccessjournals.com More recent research focuses on novel scaffolds, such as compound PC945, which demonstrates potent activity against azole-resistant A. fumigatus. nih.gov By synthesizing innovative triazole structures, scientists aim to expand the therapeutic arsenal (B13267) against increasingly resilient fungal pathogens. nih.govnih.gov

Other Biological Activities

While the primary focus of research on 3-(1H-1,2,4-triazol-1-yl)propan-1-ol and its analogs has been on their antimicrobial properties, studies have revealed other potential biological and industrial applications. The broader class of 1,2,4-triazole derivatives has been investigated for a wide range of pharmacological effects, including antimalarial, antiurease, antiviral, anticonvulsant, and antioxidant activities. nih.gov

A notable non-medicinal application for some 1,2,4-triazole derivatives is as corrosion inhibitors. researchgate.netnih.gov Specific synthesized triazole compounds have been shown to have an excellent inhibiting effect on the corrosion of mild steel in acidic environments, such as 1M HCl solution. researchgate.netnih.gov These molecules adsorb onto the metal surface, forming a protective barrier that suppresses both anodic dissolution and cathodic hydrogen evolution, thus preventing degradation of the material. researchgate.net

Furthermore, certain triazole compounds have been explored for their antiparasitic properties. For example, research has demonstrated that some derivatives can act as trypanocidal agents by inhibiting cruzain, an essential enzyme for the metabolism of Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.net

Antioxidant Properties of Triazolylpropanol Derivatives

The 1,2,4-triazole nucleus is a key structural motif in a variety of compounds that have demonstrated significant antioxidant properties. isres.orgresearchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases, making the development of effective synthetic antioxidants a critical area of research. isres.orgresearchgate.net The antioxidant potential of 1,2,4-triazole derivatives often stems from their ability to donate a hydrogen atom or a single electron to scavenge free radicals.

Several studies have highlighted the structural features that enhance the antioxidant capacity of these derivatives. For instance, the presence of phenolic and pyridine (B92270) groups on the 1,2,4-triazole ring has been shown to improve antioxidant activity. isres.org One study found that a 1,2,4-triazole derivative featuring a phenol (B47542) group, specifically 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol, exhibited strong total antioxidant activity and effectively scavenged both ABTS and DPPH radicals. researchgate.net The presence of electron-donating groups is believed to increase the activity. researchgate.net Similarly, derivatives with a hydroxyl (-OH) group, particularly at the para position of a phenyl ring, have demonstrated good antioxidant capabilities due to the potential for extended conjugation after hydrogen radical abstraction. isres.org

The introduction of a mercapto (-SH) group is another common strategy. For example, 5-mercapto-1,2,4-triazole derivatives of nalidixic acid have shown significant antioxidant potential in both DPPH and ABTS assays. nih.gov Specifically, 1,2,4-triazole-3-thiones have been reported to have good free radical scavenging effects. isres.org In contrast, S-alkylated versions of these compounds showed weaker effects, suggesting the free thiol group is important for this activity. isres.org

The following table summarizes the antioxidant activity of selected 1,2,4-triazole derivatives from various studies.

Table 1: Antioxidant Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative TypeAssayActivity (IC50 Value)Reference
2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenolDPPH7.12 ± 2.32 µg/mL researchgate.net
2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenolABTS4.59 ± 4.19 µg/mL researchgate.net
Nalidixic acid-derived 1,2,4-triazole (Compound 3d)ABTS0.397 µM nih.gov
1,2,4-triazole with alkoxy moiety (Compound 8b)DPPH49.4 µM ekb.eg

Herbicidal Activity of Related Azolyl Ketones

Azolyl ketones represent a class of compounds investigated for their herbicidal properties. Their mode of action is often linked to the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. lsuagcenter.comunl.edu PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. unl.edunih.gov When this enzyme is inhibited, its substrate, protoporphyrinogen IX, accumulates and moves from the chloroplast into the cytoplasm. lsuagcenter.com In the cytoplasm, a non-enzymatic oxidation occurs, leading to a buildup of protoporphyrin IX. lsuagcenter.com This molecule is a potent photosensitizer; in the presence of light and oxygen, it generates singlet oxygen radicals, which cause rapid lipid peroxidation, membrane disruption, and ultimately, cell death. lsuagcenter.com

Herbicides that inhibit PPO are known for their low effective concentrations, broad spectrum of activity against both grass and broadleaf weeds, and rapid action. nih.govresearchgate.net Research into novel 5-amino-1-phenylpyrazol-4-yl alkyl ketones has demonstrated that active compounds in this series induce the accumulation of protoporphyrin IX, which is consistent with the PPO inhibition mechanism. These compounds cause light-dependent herbicidal effects, leading to necrosis and death of the plant tissue. researchgate.net The structural diversity of compounds that can inhibit PPO makes it a valuable target for the discovery of new herbicides. nih.govresearchgate.net

Antileishmanial Potentials

Triazole-containing compounds have emerged as a promising scaffold in the search for new antileishmanial agents. nih.gov Leishmaniasis is a parasitic disease with limited treatment options, driving the need for novel and effective drugs. Various derivatives of both 1,2,3-triazoles and 1,2,4-triazoles have demonstrated significant in vitro activity against different Leishmania species.

For example, a series of 1,4-disubstituted-1,2,3-triazole compounds were tested against Leishmania amazonensis. nih.gov Several of these compounds showed potent activity against both the promastigote (the motile form in the insect vector) and the intracellular amastigote (the form that multiplies within host macrophages) stages of the parasite. nih.gov One compound in the series exhibited an IC50 value of 14.64 µM against promastigotes and 17.78 µM against amastigotes, with a high selectivity index, indicating it was more toxic to the parasite than to mammalian host cells. nih.gov

Other studies have also identified highly active triazole derivatives. Imidazo[1,2-a]pyridine-fused triazoles have shown growth inhibition of L. major with IC50 values as low as 0.2 to 0.5 µM. rsc.org Furthermore, 1,4-diaryl-1,2,3-triazole analogs demonstrated potent activity against L. amazonensis promastigotes with IC50 values of 1.1 µM and 3.71 µM. rsc.org The efficacy of these compounds highlights the potential of the triazole core in designing new treatments for leishmaniasis.

The following table presents the in vitro antileishmanial activity of various triazole derivatives.

Table 2: In Vitro Antileishmanial Activity of Selected Triazole Derivatives

Compound/Derivative TypeLeishmania SpeciesFormActivity (IC50 Value)Reference
1,4-Disubstituted-1,2,3-triazole (Compound 6)L. amazonensisPromastigote14.64 ± 4.392 µM nih.gov
1,4-Disubstituted-1,2,3-triazole (Compound 6)L. amazonensisAmastigote17.78 ± 3.257 µM nih.gov
Imidazo[1,2-a]pyridine-triazole (Compound D)L. majorPromastigote0.5 µM rsc.org
Imidazo[1,2-a]pyridine-triazole (Compound E)L. majorPromastigote0.2 µM rsc.org
1,4-Diaryl-1,2,3-triazole AnalogL. amazonensisPromastigote1.1 µM rsc.org
8-hydroxyquinoline (Reference)L. martiniquensisAmastigote1.56 ± 0.02 µg/mL peerj.com
Amphotericin B (Reference)L. martiniquensisAmastigote0.04 ± 0.01 µg/mL peerj.com

Computational Drug Design and Molecular Docking Studies

Ligand-Protein Interactions and Binding Affinity Predictions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of their interaction. This method is widely employed in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. For triazole derivatives, docking studies have been instrumental in elucidating their binding modes with various biological targets, including enzymes and receptors involved in cancer and infectious diseases.

These studies calculate a binding energy or docking score, which indicates the affinity of the ligand for the protein's active site; a more negative score typically suggests a stronger interaction. nih.gov For instance, in a study of new pyridopyrazolo-triazine derivatives as potential anticancer agents, docking scores ranged from -6.0161 to -7.8182 kcal/mol, indicating a good fit within the target protein's active site (PDB ID: 5IVE). nih.gov Another study on 1,2,4-triazole derivatives targeting the Polo-like kinase 1 protein receptor found binding energies as favorable as -14.6 kcal/mol for some compounds.

The analysis of docked poses reveals specific ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for stabilizing the complex. nih.govmdpi.com For example, molecular docking of 1,2,4-triazole derivatives against c-Met kinase showed that the most active compound formed three hydrogen bonds with the enzyme's active site. nih.gov Similarly, docking of triazole-based inhibitors against cruzipain, a key enzyme in Trypanosoma cruzi, helped identify candidates that form stable complexes through various non-covalent interactions. mdpi.com

Table 3: Predicted Binding Affinities of Selected Triazole Derivatives

Derivative ClassProtein TargetPredicted Binding Energy (kcal/mol)Reference
Pyridopyrazolo-triazine (Compound 6a)Anticancer Target (PDB: 5IVE)-7.8182 nih.gov
1,2,4-Triazole-tetrazole (Compound 8a)Polo-like kinase 1-14.6
1,2,4-Triazole-acetamide (Compound 7f)c-kit tyrosine kinase-176.749 mdpi.com
1,2,4-Triazole-acetamide (Compound 7f)Protein kinase B-170.066 mdpi.com

Rational Design of Novel Bioactive Compounds

Rational drug design utilizes the knowledge of a biological target's structure and mechanism to develop new, potent, and selective inhibitors. nih.gov This approach is a cornerstone of modern medicinal chemistry, and the triazole scaffold has been a frequent subject of such design strategies due to its favorable chemical properties and synthetic accessibility. nih.govnih.gov Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are central to this process.

The process often begins with a known active compound or a pharmacophore model. For instance, researchers have designed novel 1,2,3-triazole-uracil hybrids as potential anticancer agents by combining two moieties known for their biological activity. nih.gov In silico docking studies against a specific target, such as vascular endothelial growth factor receptor 2 (VEGFR-2), were used to predict the binding affinities of the newly designed compounds before their synthesis. nih.gov This allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources.

In another example, a computer-aided design strategy was used to build and screen a virtual library of over 75,000 triazole analogs as potential inhibitors of cruzipain. mdpi.com This large-scale virtual screening led to the selection of a manageable subset of 48 candidates for synthesis and biological testing, ultimately identifying several potent inhibitors. mdpi.com This highlights how rational design can efficiently navigate vast chemical spaces to discover novel bioactive compounds. The ultimate goal is to create molecules with improved potency, selectivity, and pharmacokinetic profiles. nih.govbenthamscience.com

Pharmacokinetic and Pharmacodynamic Considerations in Drug Discovery

The successful development of a new drug requires careful consideration of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Pharmacokinetics describes the journey of a drug through the body—its absorption, distribution, metabolism, and elimination (ADME)—while pharmacodynamics relates to the drug's effect on the body. nih.govresearchgate.net For the triazole class of compounds, particularly the well-studied antifungal agents, these properties are critical for efficacy and safety. nih.govdntb.gov.ua

Absorption and Distribution: The oral bioavailability of triazole compounds can be highly variable. researchgate.net For example, the antifungal drugs fluconazole and voriconazole are well-absorbed, whereas the absorption of itraconazole (B105839) and posaconazole is more unpredictable and can be significantly affected by food and gastric pH. researchgate.net In silico ADME prediction tools are often used in the early stages of drug design to estimate properties like intestinal absorption and cell permeability for novel triazole derivatives. nih.gov

Metabolism and Elimination: Triazoles often undergo extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. nih.govresearchgate.net Voriconazole, for instance, is mainly metabolized by CYP2C19, and genetic variations in this enzyme can lead to significant differences in drug concentrations among patients. nih.gov Many triazoles are also inhibitors of CYP enzymes, particularly CYP3A4, which can lead to numerous drug-drug interactions. nih.govdntb.gov.ua Understanding these metabolic pathways is crucial to avoid potential toxicity or reduced efficacy when co-administered with other medications. The primary routes of elimination are through both metabolism and renal excretion of the unchanged drug. For example, the antifungal agent genaconazole (B52541) is primarily cleared by the kidneys, with about 78% of an intravenous dose excreted unchanged in the urine. nih.gov

Pharmacodynamics: The pharmacodynamic parameter that best predicts the efficacy of many antifungals is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). For a novel triazole, isavuconazole, studies in animal models have been used to define the relationship between drug exposure in plasma and tissues (like the kidney) and the resulting antifungal effect. asm.org Such studies are essential for optimizing dosing regimens to maximize the therapeutic outcome.

Impact of Lipophilicity on Bioavailability and Distribution

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial physicochemical parameter that significantly influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. It describes the affinity of a compound for a lipophilic (non-polar) environment compared to a hydrophilic (polar) one. mdpi.commdpi.com An optimal level of lipophilicity is essential for a drug to effectively traverse biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets, while also maintaining sufficient solubility in aqueous physiological fluids. mdpi.com

Table 1: Calculated and Experimental Lipophilicity (logP) of this compound and a Related Analog

Compound NamelogP ValueMethod
This compound-0.4Predicted (XlogP)
This compound-0.69Calculated
3-(4H-1,2,4-triazol-4-yl)-1-propanol-0.33950Experimental
2-(1H-1,2,4-Triazol-1-yl)propan-1-ol-0.3Predicted (XLogP3)

Data for analogs are provided for comparative purposes. The methodologies for logP determination can significantly influence the resulting values.

Quantitative structure-activity relationship (QSAR) studies on various triazole derivatives have demonstrated the importance of lipophilicity in their biological activity. isca.me By systematically modifying the structure of these compounds and measuring their lipophilicity and biological effect, researchers can develop models that predict the activity of novel analogs. isca.me These models often reveal that an optimal balance of lipophilicity is required for potent biological activity.

Metabolic Stability Considerations

The primary enzymes responsible for the metabolism of many drugs are the cytochrome P450 (CYP) family of enzymes located in the liver. doaj.org In vitro metabolic stability studies are commonly performed using human liver microsomes (HLM), which contain a high concentration of these enzymes. nih.gov These assays measure the rate of disappearance of the parent compound over time, providing data on its intrinsic clearance and metabolic half-life. nih.govnih.gov

For triazole-containing compounds, common metabolic pathways include oxidation of alkyl side chains, hydroxylation of aromatic rings, and N-dealkylation. researchgate.net For example, in studies of other triazole derivatives, hydroxylation and N-oxidation have been identified as key metabolic routes. nih.gov The presence of a primary alcohol in this compound suggests that it could be a substrate for alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of the corresponding carboxylic acid metabolite.

While specific experimental metabolic stability data for this compound is not available in the provided search results, studies on analogous triazole structures provide insights into their likely metabolic fate. For instance, a study on triazole-based NAMPT inhibitors showed that the metabolic stability in rat and human liver microsomes varied depending on the nature of the side chains, with some compounds showing significant metabolism while others were more stable. nih.gov Another study on antitubercular triazole compounds highlighted that cyclohex-3-enyl derivatives of 1,2,4-triazole were highly resistant to acid hydrolysis and had acceptable metabolic half-lives in rat liver microsomes. scispace.com

Table 2: Illustrative Metabolic Stability Data for Analogous Triazole Derivatives in Liver Microsomes

Compound Class/AnalogTest System% Remaining (Time)Key Metabolic PathwaysReference
Triazole-based NAMPT inhibitors (Sulfonamides S1-3)RLM & HLM60-76% (RLM), 78-84% (HLM)Pyridine N-oxidation, carbon hydroxylation, oxidative N-dealkylation nih.gov
Antitubercular triazole (MSDRT 12)Rat Liver MicrosomesHalf-life of approx. 2.6 hoursNot specified scispace.com

This table presents data for structurally related triazole compounds to illustrate the type of information obtained from metabolic stability studies. The specific metabolic fate of this compound would require direct experimental investigation.

Strategies to enhance metabolic stability often involve structural modifications to block sites of metabolism. researchgate.net For example, the introduction of fluorine atoms at metabolically labile positions can prevent oxidation by CYP enzymes. The inherent stability of the triazole ring itself is a favorable characteristic in drug design. nih.gov

Applications in Materials Science

Polymer Chemistry: Integration of 1,2,4-Triazole-Propanol Moieties into Polymeric Structures

The incorporation of 1,2,4-triazole (B32235) units into polymer backbones can impart desirable properties such as enhanced thermal stability, improved mechanical strength, and the ability to coordinate with metal ions. The structure of 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol, featuring a primary alcohol, makes it a suitable candidate for polycondensation reactions to form polyesters and polyurethanes.

In the synthesis of polyurethanes, this compound can act as a diol monomer, reacting with diisocyanates. The resulting polyurethane would possess pendant triazole groups along the polymer chain. These triazole moieties can introduce strong intermolecular hydrogen bonding, potentially increasing the glass transition temperature and improving the mechanical properties of the material. Research on similar systems has shown that the incorporation of 1,2,3-triazole groups into polyurethane backbones can lead to materials with higher storage moduli, enhanced thermal stability, and increased hardness. For instance, polyurethanes derived from 1,2,3-triazole-functionalized soybean oil-based polyols have demonstrated these improved characteristics. researchgate.net

Similarly, in polyester (B1180765) synthesis, this compound can be copolymerized with dicarboxylic acids or their derivatives. The resulting polyesters would feature the 1,2,4-triazole ring, which can enhance the polymer's affinity for specific molecules or ions and improve its thermal properties. The synthesis of high molecular weight, amorphous poly(aryl ethers) containing the 1,2,4-triazole unit has been shown to yield polymers with high glass transition temperatures, ranging from 185 to 230 °C, and good thermal stability. ibm.com

The hydroxyl group of this compound also allows for its grafting onto existing polymer backbones. This functionalization can modify the surface properties of materials, introducing hydrophilicity and sites for further chemical reactions. Hyperbranched polymer films have been successfully synthesized by grafting polymers onto self-assembled monolayers, resulting in a high density of functional groups. utexas.edu

Table 1: Potential Polymer Architectures Incorporating this compound

Polymer Type Role of this compound Potential Co-monomers Expected Properties
Polyurethane Diol Diisocyanates (e.g., MDI, TDI) Enhanced thermal stability, increased hardness, metal-ion coordination sites
Polyester Diol Dicarboxylic acids (e.g., terephthalic acid) Improved thermal properties, functional pendant groups
Graft Copolymer Grafting-to agent Polymers with reactive sites (e.g., poly(acrylic acid)) Modified surface properties, increased hydrophilicity

Functional Materials for Environmental Remediation (e.g., Heavy Metal Removal)

The presence of nitrogen atoms in the 1,2,4-triazole ring makes it an excellent ligand for chelating with heavy metal ions. utm.my Polymers functionalized with triazole moieties can therefore be utilized as effective adsorbents for the removal of toxic heavy metals from wastewater. The lone pair of electrons on the nitrogen atoms can form coordinate bonds with metal ions such as copper (Cu²⁺), cadmium (Cd²⁺), lead (Pb²⁺), and mercury (Hg²⁺). utm.mynih.gov

Functional materials for environmental remediation can be developed by incorporating this compound into a polymer matrix. For instance, a polyurethane or polyester synthesized with this compound, as described in the previous section, would possess numerous triazole sites capable of binding heavy metals. The efficiency of metal ion removal is influenced by factors such as pH, contact time, and the initial concentration of the metal ions. nih.gov

Research on related materials has demonstrated the high efficacy of triazole-functionalized polymers in heavy metal adsorption. For example, copolymers of polyvinyl alcohol with pendant triazole groups have shown significant removal capabilities for various metal ions. utm.my In one study, a polymer with hydroxymethyl-substituted triazoles was able to remove Cu(II), Cd(II), Zn(II), and Hg(II) from aqueous solutions under different pH conditions. utm.my Another study focused on silica-based hybrid materials functionalized with a ditopic triazole-pyrazole ligand, which exhibited high selectivity and removal efficiency for cadmium ions.

Table 2: Heavy Metal Adsorption by a Triazole-Functionalized Polyvinyl Alcohol (PVATPHM)

Metal Ion pH Adsorption (%)
Cu(II) 1 2.5
3 19.3
5 29.8
Cd(II) 1 2.8
3 11.2
5 18.9
Zn(II) 1 2.2
3 9.8
5 15.6
Hg(II) 1 99.8

Data sourced from a study on copolymers with triazole pendant groups. utm.my

Development of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The 1,2,4-triazole ring is a well-established building block in the synthesis of CPs and MOFs due to its ability to bridge multiple metal centers through its nitrogen atoms.

This compound can act as a versatile ligand in the formation of CPs and MOFs. The 1,2,4-triazole ring can coordinate to metal ions, while the flexible propanol (B110389) tail can influence the resulting framework's topology and dimensionality. The hydroxyl group could also participate in coordination or serve as a site for post-synthetic modification, allowing for the introduction of further functionalities into the framework.

The synthesis of CPs and MOFs often involves the reaction of a metal salt with the organic ligand under solvothermal conditions. researchgate.net The choice of metal ion and the coordination geometry of the ligand play a crucial role in determining the final structure and properties of the material. A variety of 1,2,4-triazole-based ligands have been used to construct CPs and MOFs with diverse architectures, ranging from one-dimensional chains to three-dimensional networks. mjcce.org.mk For instance, a 2D coordination polymer has been synthesized using 3-(1,2,4-triazolyl-4-yl)-1H-1,2,4-triazole and zinc ions, forming a grid-like structure. researchgate.net The resulting materials can exhibit interesting properties such as fluorescence and porosity, making them suitable for applications in sensing, catalysis, and gas storage. researchgate.net

Table 3: Examples of Coordination Polymers with 1,2,4-Triazole-Based Ligands

Ligand Metal Ion Dimensionality Resulting Structure Reference
3-(1,2,4-triazolyl-4-yl)-1H-1,2,4-triazole Zn(II) 2D Grid-like network researchgate.net
2-(1,2,4-1H-triazol-3-yl)pyridine Mn(II), Fe(II), Co(II), etc. 1D Homoleptic coordination polymers mjcce.org.mk
Bis(1,2,4-triazol-1-yl)methane Ln(III) 1D Polymeric chains of octagonal metallocycles nih.gov
3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine (B92270) Co(II), Zn(II), Cd(II) 2D/3D 4-connected frameworks researchgate.net

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework. ipb.pt

In ¹H NMR spectroscopy, the molecule is expected to show distinct signals corresponding to each unique proton environment. The two protons on the triazole ring typically appear as separate singlets in the aromatic region (δ 7.5–8.5 ppm). The aliphatic propanol (B110389) chain gives rise to three distinct multiplets. The methylene (B1212753) group (CH₂) adjacent to the triazole nitrogen is deshielded and appears as a triplet at approximately δ 4.40–4.58 ppm. The methylene group bonded to the hydroxyl group (-CH₂OH) also resonates as a triplet, while the central methylene group (-CH₂-) presents as a multiplet (quintet or sextet) resulting from coupling to its four neighboring protons. The hydroxyl (-OH) proton itself typically appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. rsc.orgmdpi.comdiva-portal.org

¹³C NMR spectroscopy complements the proton data by identifying the unique carbon environments. The two carbon atoms of the triazole ring are expected in the δ 140–155 ppm range. The three carbons of the propanol chain will appear in the aliphatic region, with the carbon attached to the hydroxyl group (C-OH) around δ 60-65 ppm, the carbon attached to the triazole ring (C-N) around δ 45-50 ppm, and the central carbon at a more upfield position. ipb.ptmdpi.commdpi.com Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Triazole CHC5-H~8.0 - 8.5 (s)~144 - 146
Triazole CHC3-H~7.8 - 8.2 (s)~150 - 153
Aliphatic CH₂N-CH₂-~4.4 - 4.6 (t)~45 - 50
Aliphatic CH₂-CH₂-~2.0 - 2.3 (m)~30 - 35
Aliphatic CH₂-CH₂-OH~3.6 - 3.8 (t)~60 - 65
Alcohol OH-OHVariable (br s)-

s = singlet, t = triplet, m = multiplet, br s = broad singlet. Predicted values are based on data for analogous structures and general NMR principles.

Mass Spectrometry (MS) Techniques (e.g., HR-MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. For this compound, the monoisotopic mass is 127.07456 Da. uni.lu High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to verify the elemental composition (C₅H₉N₃O). mdpi.com

Common soft ionization techniques like Electrospray Ionization (ESI) would show protonated ([M+H]⁺), sodiated ([M+Na]⁺), or potassiated ([M+K]⁺) adducts. uni.lu For instance, the predicted m/z for the [M+H]⁺ ion is 128.08184. uni.lu

Electron Ionization (EI) would lead to more extensive fragmentation. The fragmentation pattern would likely involve initial cleavage of the propanol side chain. A characteristic fragment in primary alcohols like propan-1-ol is the loss of a water molecule or cleavage at the alpha-carbon, leading to a prominent ion at m/z 31 ([CH₂OH]⁺). docbrown.info Other fragmentations could involve the loss of the entire propanol chain or cleavage within the triazole ring. miamioh.edudocbrown.info

Table 2: Predicted Mass Spectrometry Adducts for this compound

AdductPredicted m/z
[M+H]⁺128.08184
[M+Na]⁺150.06378
[M+K]⁺166.03772
[M-H]⁻126.06728
[M+H-H₂O]⁺110.07182

Data sourced from predicted values. uni.lu

X-ray Crystallography for Precise Structural Determination and Conformational Analysis

While the specific crystal structure for this compound is not prominently available, analysis of closely related structures, such as 1-(4-hydroxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, provides valuable insight. researchgate.net Such compounds often crystallize in monoclinic or triclinic systems. mdpi.comresearchgate.net

Table 3: Example Crystallographic Data for an Analogous Compound, 1-(4-Hydroxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

ParameterValue
CompoundC₁₁H₁₁N₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (Triazole Ring – Ketone Plane)72.87 (4)°
Dihedral Angle (Benzene Ring – Ketone Plane)7.10 (3)°

Data from a published crystal structure of a related ketone analog. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are used to identify functional groups and analyze electronic transitions within the molecule.

The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200–3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aliphatic chain appear just below 3000 cm⁻¹. The spectrum also contains signals characteristic of the triazole ring, including C=N and N=N stretching vibrations, typically found in the 1400–1650 cm⁻¹ region. Bending vibrations for the CH₂ groups and a C-O stretching band for the primary alcohol (around 1050 cm⁻¹) would also be present in the fingerprint region. nist.govyoutube.com

UV-Vis spectroscopy provides information on the electronic absorption properties. The primary chromophore in the molecule is the 1,2,4-triazole (B32235) ring. Heteroaromatic rings like triazole typically exhibit π → π* transitions at wavelengths below 220 nm. nist.govresearchgate.net The saturated propanol chain does not absorb in the UV-Vis range and therefore does not contribute to the spectrum.

Table 4: Key Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Alcohol O-HStretch, broad3200 - 3600
Triazole N-H (if tautomer present)Stretch~3100 - 3150
Aliphatic C-HStretch2850 - 3000
Triazole C=N / N=NStretch1400 - 1650
Aliphatic CH₂Bend (Scissoring)~1465
Alcohol C-OStretch~1050

Expected ranges are based on standard IR correlation tables and data for analogous structures.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a purified sample. thermofisher.comelementar.com This method provides experimental verification of the compound's empirical formula. For this compound, with the molecular formula C₅H₉N₃O, the theoretical elemental composition can be calculated based on its molecular weight of 127.14 g/mol . nih.gov

The results of the analysis, typically obtained from a CHNS combustion analyzer, must match the calculated theoretical values within a narrow margin of error (usually ±0.4%) to confirm the compound's elemental composition and high degree of purity. iastate.edu

Table 5: Calculated Elemental Composition of this compound (C₅H₉N₃O)

ElementAtomic MassNumber of AtomsTotal MassMass Percent (%)
Carbon (C)12.011560.05547.25%
Hydrogen (H)1.00899.0727.14%
Nitrogen (N)14.007342.02133.05%
Oxygen (O)15.999115.99912.58%
Total --127.147 100.00%

Calculations based on standard atomic weights.

Chromatographic Methods (e.g., HPLC, TLC) for Purification and Analysis

Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of this compound.

Thin-Layer Chromatography (TLC) is a rapid and effective method used primarily to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. researchgate.net By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the starting materials can be distinguished from the product based on their different retention factors (Rƒ).

High-Performance Liquid Chromatography (HPLC) is a more powerful technique for both the purification (preparative HPLC) and quantitative analysis (analytical HPLC) of the compound. sielc.com Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase (such as a methanol-water or acetonitrile-water mixture), is commonly employed for the analysis of polar triazole derivatives. semanticscholar.orgresearchgate.net The compound's retention time under specific conditions is a characteristic feature. When coupled with a detector like a UV-Vis spectrophotometer or a mass spectrometer, HPLC can provide quantitative data on the purity of the sample with high sensitivity and specificity. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The synthesis of 1,2,4-triazole (B32235) derivatives has been an area of intense research, with a growing emphasis on green chemistry principles. chemijournal.comconsensus.app Traditional methods often involve multiple steps, harsh reaction conditions, or the use of toxic catalysts. rsc.org Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes to 3-(1H-1,2,4-triazol-1-yl)propan-1-ol and its derivatives.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times, often from hours to minutes, while increasing product yields for various triazole derivatives. bohrium.comnih.gov Applying microwave irradiation to the synthesis of this compound could offer a rapid and efficient production method. nih.gov For instance, one-pot syntheses of 1,3,5-trisubstituted-1,2,4-triazoles have been achieved in under a minute with high yields using this method. nih.gov

Green Solvents: The use of environmentally friendly solvents like water, glycerol, or deep eutectic solvents (DES) is a major trend in sustainable chemistry. consensus.app Research has demonstrated successful copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions in water, which allows for catalyst and solvent recycling. consensus.app Developing a pathway for this compound synthesis in such green solvents would reduce the environmental impact of its production.

Visible-Light Catalysis: Photocatalytic systems that use visible light offer a mild and green alternative for synthesizing heterocyclic compounds. acs.orgacs.org A one-pot method for creating 3-amino- rsc.orgchemistryviews.orgrjptonline.org-triazolopyridine derivatives using visible light has proven effective and scalable, suggesting its potential applicability for other triazole compounds. acs.orgacs.org

Catalyst-Free and Metal-Free Approaches: While copper catalysis is common in triazole synthesis (e.g., "click chemistry"), concerns about metal contamination in pharmaceutical applications drive research towards catalyst-free methods. chemijournal.comrsc.org Microwave-assisted reactions without toxic metal catalysts represent a promising green approach. rsc.org

Table 1: Comparison of Conventional and Emerging Synthetic Methods for Triazole Derivatives

Development of Next-Generation Catalysts Based on 1,2,4-Triazolylpropanol Ligands

The 1,2,4-triazole nucleus, with its multiple nitrogen atoms, is an excellent coordinating agent for metal ions. chemijournal.commdpi.com Derivatives of this compound can be designed as sophisticated ligands for transition metal catalysts. The hydroxyl group offers an additional coordination site or a point for further functionalization, enabling the creation of bidentate or polydentate ligands.

Future research in this area will focus on:

Pincer Ligands: Synthesizing P,N,N pincer-type ligands incorporating the 1,2,4-triazole moiety for use in palladium, nickel, and gold complexes. wvu.edu While initial attempts with some pincer complexes in organic transformations were unsuccessful, the crystal structures obtained suggest high potential for further refinement. wvu.edu

Customized Catalytic Activity: Tailoring the electronic and steric properties of the ligand by modifying the substituents on the triazole or propanol (B110389) backbone. This allows for fine-tuning the catalytic activity and selectivity for specific chemical transformations, such as C-C coupling reactions (e.g., Suzuki, Heck) or asymmetric synthesis. researchgate.net

Homogeneous Electrocatalysis: Investigating the potential of metal complexes with triazolylidene-based ligands for applications like the hydrogen evolution reaction (HER), where they have shown respectable activity. researchgate.net

Discovery of New Biological Activities and Therapeutic Applications

Derivatives of 1,2,4-triazole are renowned for their wide spectrum of pharmacological activities. nih.govnih.gov Many commercial drugs, including antifungal agents like Fluconazole (B54011) and anticancer agents like Letrozole, contain the 1,2,4-triazole core. lifechemicals.comnih.gov The structure of this compound is a key component of the next-generation fungicide, Mefentrifluconazole. mdpi.comnih.gov

Future research will aim to systematically explore derivatives of this compound for novel therapeutic uses:

Anticancer Agents: Designing and synthesizing novel derivatives as potential inhibitors of key cancer targets like aromatase, tubulin, or protein kinases (e.g., EGFR, BRAF). nih.govflemingcollege.ca Studies have shown that some 1,2,4-triazole derivatives exhibit potent antiproliferative activity against various cancer cell lines. flemingcollege.caresearchgate.net

Antimicrobial and Antifungal Agents: The triazole scaffold is a well-established pharmacophore for antifungal drugs that inhibit the CYP51 enzyme. nih.govnih.gov Research continues to generate new derivatives with potent activity against resistant fungal strains and various bacteria. nih.govnih.gov For example, new 1H-1,2,4-triazolyl derivatives have shown significantly better antifungal activity than reference drugs like ketoconazole. nih.gov

Antitubercular and Antiviral Activity: The 1,2,4-triazole ring is present in the antiviral drug Ribavirin and has shown promise in compounds with specific activity against Mycobacterium tuberculosis. nih.govlifechemicals.com

Neuroprotective Agents: Recent studies have shown that 3-(1H-1,2,4-triazol-1-yl)-N-propananilide derivatives possess neuroprotective properties against neurotoxicity by decreasing levels of pro-apoptotic proteins like Bax and caspase-3. nih.gov This opens a new avenue for exploring derivatives of this compound in the context of neurodegenerative diseases.

Table 2: Investigated Biological Activities of 1,2,4-Triazole Derivatives

Integration of Computational and Experimental Approaches in Design and Discovery

Modern drug and material discovery heavily relies on the synergy between computational modeling and experimental validation. For derivatives of this compound, this integrated approach can accelerate the design-synthesize-test cycle.

Future directions include:

Molecular Docking: Using in silico docking studies to predict the binding affinity and interaction modes of novel derivatives with biological targets like fungal CYP51, aromatase, or bacterial MurB. nih.govnih.gov This allows for the rational design of more potent and selective inhibitors before committing to chemical synthesis.

Pharmacophore Modeling and QSAR: Developing Quantitative Structure-Activity Relationship (QSAR) models to identify the key structural features of 1,2,4-triazolylpropanol derivatives that are essential for a specific biological activity. This can guide the design of new compounds with enhanced efficacy.

DFT Calculations: Employing Density Functional Theory (DFT) to study the electronic properties of triazole-based ligands and their metal complexes, helping to predict their catalytic potential and reaction mechanisms. acs.org

Potential for Industrial and Agricultural Applications of 1,2,4-Triazolylpropanol Derivatives

Beyond pharmaceuticals, 1,2,4-triazole derivatives have established roles in agriculture and industry. rjptonline.orgresearchgate.net The structural features of this compound make it and its derivatives prime candidates for expanded applications.

Next-Generation Fungicides: The most direct application is in agriculture. As the core of Mefentrifluconazole, the 1,2,4-triazolylpropanol scaffold is proven. mdpi.com Future research will focus on synthesizing new derivatives to overcome emerging fungal resistance and broaden the spectrum of activity against other plant pathogens, including oomycetes. mdpi.comnih.gov Research has shown that modifying the side chains can lead to compounds with excellent inhibitory activity against fungi like S. sclerotiorum and B. cinerea. nih.gov

Plant Growth Regulators: Certain triazole compounds, such as Paclobutrazol and Uniconazole, are used as plant growth retardants. nih.gov Derivatives of this compound could be screened for similar or other regulatory activities on plant development.

Corrosion Inhibitors: Triazoles are effective corrosion inhibitors for metals like copper. lifechemicals.comresearchgate.net The nitrogen atoms can coordinate with the metal surface, forming a protective film. The propanol tail of the target compound could enhance solubility or adhesion, making its derivatives potentially superior corrosion inhibitors for industrial applications.

Functional Materials: The triazole ring is a component in materials like metal-organic frameworks (MOFs), coordination polymers, and ionic liquids. chemijournal.comlifechemicals.com The bifunctional nature (triazole ring and hydroxyl group) of this compound makes it an attractive building block for creating novel polymers or materials with specific thermal or light-emitting properties. lifechemicals.com

Q & A

Q. What synthetic methodologies are effective for producing 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol, and how can reaction conditions be optimized?

The compound is commonly synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For CuAAC, propargyl alcohol derivatives react with 1H-1,2,4-triazole under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) in aqueous tert-butanol at 50–60°C, achieving yields >75%. Purification via silica gel chromatography (ethyl acetate/hexane gradient) is recommended to isolate the product .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

Critical techniques include:

  • ¹H/¹³C NMR : Triazole ring protons appear at δ 7.8–8.2 ppm, while the hydroxyl group shows a broad singlet at δ 2.5–3.5 ppm.
  • IR spectroscopy : Confirms OH stretching (3200–3400 cm⁻¹) and triazole C=N absorption (1520–1560 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 170.09). Elemental analysis ensures stoichiometric purity .

Q. How is the antifungal activity of this compound initially evaluated in vitro?

Use standardized broth microdilution assays (CLSI M27/M38 guidelines) with fungal strains (e.g., Candida albicans ATCC 90028). Prepare stock solutions in DMSO (≤1% v/v) and test concentrations ranging from 0.25–128 µg/mL. Incubate at 35°C for 24–48 hours, with fluconazole as a positive control. Minimum inhibitory concentration (MIC) is defined as ≥50% growth inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced antifungal efficacy?

Focus on three key modifications :

  • Propanol chain elongation : Extending the chain to 4–6 carbons improves membrane permeability.
  • Triazole substitution : Electron-withdrawing groups (e.g., fluorine at position 2) enhance CYP51 binding.
  • Piperazine derivatives : Adding 4-substituted phenylpiperazine groups increases activity 4–8× against Candida glabrata. Validate via molecular docking against fungal CYP51 (PDB: 5TZ1) to assess hydrogen bonding and hydrophobic interactions .

Q. What experimental strategies address contradictory reports on the antifungal potency of triazole-propanol analogs?

  • Standardize testing protocols : Use identical inoculum sizes (0.5–2.5×10³ CFU/mL) and solvent systems (DMSO ≤1%).
  • Cross-validate with time-kill kinetics : Compare log-phase reduction rates over 24 hours.
  • Screen clinical isolates : Resistance often arises from CYP51 mutations (e.g., Y132F in C. glabrata). Pair with ergosterol quantification (UV spectrophotometry at 282 nm) to confirm mechanism .

Q. What are the key considerations for designing stability studies of this compound under varying storage conditions?

  • Thermal stability : Conduct accelerated studies at 40°C/75% relative humidity (RH) for 6 months, monitoring degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Photostability : Expose to UV light (ICH Q1B guidelines) to assess triazole ring hydrolysis.
  • Aqueous stability : Test pH-dependent degradation (pH 1–13) at 25°C. Neutral buffers (pH 7.4) retain >90% potency for 24 hours .

Q. How can molecular dynamics (MD) simulations elucidate the binding mechanism of triazole-propanol derivatives to fungal targets?

  • Parameterize force fields : Use AMBER or CHARMM with explicit solvent models (TIP3P water).
  • Simulate CYP51-ligand complexes : Run 100-ns trajectories to analyze binding free energy (MM/PBSA) and key residues (e.g., Arg96, Phe228 in C. albicans CYP51).
  • Validate with mutagenesis : Compare MD predictions with MIC shifts in CYP51-overexpressing strains .

Methodological Notes

  • Synthetic reproducibility : Ensure anhydrous conditions for CuAAC to prevent side reactions.
  • Biological assays : Include checkerboard synergy testing with amphotericin B to identify combinatory effects.
  • Data interpretation : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves and EC₅₀ calculations.

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3-(1H-1,2,4-Triazol-1-yl)propan-1-ol

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